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N-(2-methoxy-5-methylphenyl)-3-oxobutanamide Documentation Hub

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  • Product: N-(2-methoxy-5-methylphenyl)-3-oxobutanamide
  • CAS: 85968-72-5

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide

Executive Summary Compound: N-(2-methoxy-5-methylphenyl)-3-oxobutanamide Common Name: Acetoacet-p-cresidine (AAPC) CAS Registry Number: 2065-26-1 Primary Application: Critical intermediate for the synthesis of organic az...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: N-(2-methoxy-5-methylphenyl)-3-oxobutanamide Common Name: Acetoacet-p-cresidine (AAPC) CAS Registry Number: 2065-26-1 Primary Application: Critical intermediate for the synthesis of organic azo pigments (e.g., Pigment Yellow 10) and pharmaceutical building blocks.

This technical guide details the synthesis of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide, focusing on the acetoacetylation of 2-methoxy-5-methylaniline (p-cresidine). Two primary pathways are analyzed: the Industrial Diketene Route (favored for atom economy and yield) and the Laboratory Ethyl Acetoacetate Route (favored for safety and accessibility).

The guide prioritizes E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) by integrating safety protocols for handling carcinogenic amines, mechanistic insights into nucleophilic acyl substitution, and self-validating purification steps.

Retrosynthetic Analysis & Mechanism

The synthesis is a classic nucleophilic acyl substitution where the amine nitrogen of p-cresidine attacks the carbonyl carbon of the acetoacetylating agent.

Structural Components[1]
  • Nucleophile: 2-methoxy-5-methylaniline (CAS: 120-71-8).[1][2][3] The electron-donating methoxy group at the ortho position and methyl group at the meta position (relative to the amine) enhance the nucleophilicity of the amine, making it reactive but also prone to oxidation.

  • Electrophile:

    • Route A: Diketene (highly reactive, strained lactone).

    • Route B: Ethyl Acetoacetate (stable

      
      -keto ester).
      
Reaction Pathway Diagram

The following diagram illustrates the chemical transformation for both routes.

SynthesisPathway Amine 2-Methoxy-5-methylaniline (p-Cresidine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Diketene Diketene (Route A) Diketene->Intermediate Ring Opening EAA Ethyl Acetoacetate (Route B) EAA->Intermediate Addition Product N-(2-methoxy-5-methylphenyl)- 3-oxobutanamide Intermediate->Product Elimination Byproduct Ethanol (Route B only) Intermediate->Byproduct Route B Elimination

Caption: Mechanistic pathway showing the convergence of Diketene and EAA routes via a tetrahedral intermediate.

Safety & Handling (Critical Pre-requisites)

WARNING: The starting material, 2-methoxy-5-methylaniline (p-cresidine) , is classified as a Carcinogen (Category 1B) . Strict adherence to safety protocols is non-negotiable.

Hazard ClassRiskControl Measure
Carcinogenicity May cause cancer (H350).Use a dedicated glovebox or Class II Biosafety Cabinet. Double-glove (Nitrile > 0.11mm).
Acute Toxicity Harmful if swallowed (H302).Do not weigh open powder on open benches. Use anti-static weighing boats.
Flammability Diketene is flammable and lachrymatory.Perform Route A only in a certified fume hood with blast shield.

Route A: Industrial Synthesis (Diketene)

This route is preferred for scale-up due to high atom economy (no byproducts like ethanol) and rapid reaction kinetics. However, diketene is unstable and requires precise temperature control.

Reagents & Stoichiometry
  • 2-Methoxy-5-methylaniline: 1.0 equiv.[4]

  • Diketene: 1.05 - 1.10 equiv.

  • Solvent: Acetic acid (glacial) or Water/Acetone mixture.

  • Catalyst: Sodium acetate (optional, if buffering is needed).

Step-by-Step Protocol
  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 13.7 g (0.1 mol) of p-cresidine in 50 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0–5°C using an ice-salt bath. Causality: Diketene polymerization is exothermic and uncontrolled at high temps.

  • Addition: Add 9.2 g (0.11 mol) of diketene dropwise over 45 minutes. Maintain internal temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

  • Monitoring: Check completion via TLC (Ethyl Acetate:Hexane 1:1). The amine spot (

    
    ) should disappear.
    
  • Quench & Crystallization: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a white/off-white solid.[5]

  • Purification: Filter the solid, wash with cold water (3 x 50 mL) to remove acetic acid, and dry in a vacuum oven at 50°C.

Process Workflow Diagram

DiketeneWorkflow Start Dissolve p-Cresidine in Acetic Acid Cool Cool to 0-5°C (Ice/Salt Bath) Start->Cool Add Dropwise Addition of Diketene Cool->Add Temp < 10°C React Stir at RT (2 Hours) Add->React Exotherm Control Quench Pour into Ice Water React->Quench Filter Filtration & Washing Quench->Filter Final Yield: ~90-95% White Solid Filter->Final

Caption: Workflow for the Diketene-based synthesis emphasizing temperature control.

Route B: Laboratory Synthesis (Ethyl Acetoacetate)

This route avoids the use of hazardous diketene. It relies on the Conrad-Limpach approach (or similar condensation) where ethanol is driven off to push the equilibrium forward.

Reagents & Stoichiometry
  • 2-Methoxy-5-methylaniline: 1.0 equiv.[4]

  • Ethyl Acetoacetate (EAA): 1.2 equiv.[6]

  • Solvent: Toluene or Xylene (high boiling point required).

  • Catalyst: Triethanolamine (0.1 equiv) or Tetrabutylammonium bromide (TBAB).

Step-by-Step Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 13.7 g (0.1 mol) of p-cresidine, 15.6 g (0.12 mol) of ethyl acetoacetate, and 100 mL of toluene.

  • Reflux: Heat the mixture to reflux (approx. 110°C).

  • Azeotropic Distillation: As the reaction proceeds, ethanol is formed. The toluene-ethanol azeotrope will condense in the Dean-Stark trap.

    • Self-Validating Step: The reaction is complete when the theoretical volume of ethanol (~5.8 mL) has separated or when water/ethanol stops collecting.

  • Concentration: Remove the solvent under reduced pressure (Rotary Evaporator).

  • Recrystallization: Dissolve the crude residue in minimal hot ethanol or methanol. Cool slowly to 4°C to crystallize.

  • Yield: Typically 75-85%.

Analytical Characterization

To ensure the trustworthiness of the synthesis, the product must be characterized against established standards.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 82°C – 85°CCapillary Method
Purity > 98.0%HPLC (C18 column, MeOH:Water)
IR Spectrum Amide I (1650 cm⁻¹), Ketone (1710 cm⁻¹)FTIR (KBr pellet)
1H NMR

2.2 (s, 3H, Ar-CH3), 2.3 (s, 3H, CO-CH3), 3.6 (s, 2H, CO-CH2-CO), 3.8 (s, 3H, O-CH3)
400 MHz DMSO-d6

Troubleshooting & Optimization

  • Issue: Low Yield (Route B): Incomplete removal of ethanol causes the equilibrium to shift back. Ensure the Dean-Stark trap is functioning or use a molecular sieve in the reaction matrix.

  • Issue: Coloration (Pink/Brown): Oxidation of the starting aniline.

    • Solution: Perform the reaction under an inert atmosphere (

      
       or Argon). Recrystallize with activated charcoal to remove colored impurities.
      
  • Issue: Oily Product: Presence of unreacted ethyl acetoacetate.

    • Solution: Wash the crude solid with cold hexane (EAA is soluble in hexane; the product is not).

References

  • Benchchem. (n.d.). Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide. (Analogous protocol for alkoxy-anilines). Retrieved from

  • Fisher Scientific. (2025).[7] Safety Data Sheet: 2-Methoxy-5-methylaniline. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Methoxy-5-methylaniline (CAS 120-71-8).[1][2][3] Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline. (Demonstrates handling of methoxy-aniline derivatives). Retrieved from

  • Ullmann's Encyclopedia of Industrial Chemistry. (2005). Amines, Aromatic.[2][3] Wiley-VCH.[2] (General reference for industrial acetoacetylation).

Sources

Exploratory

N-(2-methoxy-5-methylphenyl)-3-oxobutanamide chemical properties

Chemical Properites, Synthesis, and Application Frameworks Part 1: Executive Summary N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (Commonly: Acetoacet-p-cresidine or AAPC) represents a critical "pivot-point" intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properites, Synthesis, and Application Frameworks

Part 1: Executive Summary

N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (Commonly: Acetoacet-p-cresidine or AAPC) represents a critical "pivot-point" intermediate in organic synthesis.[1] Structurally, it combines an electron-rich aniline core (p-cresidine) with a highly reactive acetoacetyl tail.[1] This architecture creates a dual-reactivity scaffold: the active methylene group serves as a nucleophile for azo coupling in high-performance pigment manufacturing, while the amide/carbonyl backbone allows for intramolecular cyclization into quinoline derivatives for pharmaceutical applications.[1]

This guide provides a rigorous technical analysis of AAPC, moving beyond basic properties to explore its synthetic logic, mechanistic pathways, and handling protocols for industrial and research environments.[1]

Part 2: Molecular Architecture & Identification[1]

The molecule consists of a p-cresidine moiety acylated by a 3-oxobutanamide group.[1] The presence of the ortho-methoxy and meta-methyl groups on the phenyl ring significantly influences the electronic density, enhancing the stability of downstream azo pigments via intramolecular hydrogen bonding.[1]

Table 1: Chemical Identity & Nomenclature

ParameterDetail
Systematic Name N-(2-methoxy-5-methylphenyl)-3-oxobutanamide
Common Synonyms Acetoacet-p-cresidine; N-Acetoacetyl cresidine; 2-Methoxy-5-methylacetoacetanilide
CAS Registry Number 85968-72-5
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
SMILES COc1ccc(C)cc1NC(=O)CC(C)=O
InChI Key BZKDEDRZTISGLD-UHFFFAOYSA-N
Part 3: Physicochemical Profile[1]

Understanding the physical state and solubility profile is essential for optimizing reaction yields, particularly in biphasic coupling systems.[1]

Table 2: Physical & Thermodynamic Properties

PropertyValueContext/Notes
Appearance White to off-white crystalline powderTypical of acetoacetanilides; oxidizes slightly to pink/brown upon air exposure.[1]
Melting Point 82 °C (Recrystallized from Ethanol) [1]Sharp melting point indicates high purity; broadens significantly with hydrolysis byproducts.
Boiling Point ~376 °C (Predicted)Decomposes before boiling at atmospheric pressure.
Density 1.146 g/cm³Estimated solid density.[1]
Flash Point 181 °CNon-flammable under standard conditions but combustible.[1]
pKa (Active Methylene) ~10.5 - 11.0The CH₂ protons are acidic, enabling deprotonation by weak bases (e.g., NaOAc, Na₂CO₃).
Solubility Soluble: Ethanol, Acetone, DMF, DMSOInsoluble: WaterWater insolubility necessitates the use of surfactants or co-solvents in aqueous coupling reactions.
Part 4: Synthetic Pathways[1]

The synthesis of AAPC is dominated by two primary routes. The choice depends on scale and available infrastructure.[1]

Method A: Diketene Acylation (Industrial Standard)

This pathway is preferred for industrial scale-up due to its 100% atom economy and absence of alcohol byproducts.[1]

  • Reagents: p-Cresidine (2-methoxy-5-methylaniline), Diketene.[1]

  • Solvent: Toluene or Chlorobenzene (anhydrous).[1]

  • Catalyst: Tertiary amine (optional, catalytic amount).[1]

  • Protocol:

    • Dissolve p-cresidine in toluene at 40°C.[1]

    • Add diketene dropwise while maintaining temperature <60°C (Exothermic).

    • Stir for 2 hours at 60-80°C to ensure completion.

    • Cool to 0-5°C to crystallize the product.

    • Filter and wash with cold toluene.[1]

Method B: Ester Condensation (Laboratory Scale)

Useful when handling diketene (highly hazardous) is not feasible.[1]

  • Reagents: p-Cresidine, Ethyl Acetoacetate.[1]

  • Conditions: Reflux in Xylene with azeotropic removal of ethanol.[1]

  • Yield: Lower than Method A due to equilibrium limitations.

Synthesis_Workflow Start p-Cresidine (2-methoxy-5-methylaniline) RouteA Route A: Diketene Addition Start->RouteA Industrial (High Yield) RouteB Route B: Ethyl Acetoacetate Condensation Start->RouteB Lab Scale (-EtOH) Intermediate Reaction Matrix (Exothermic) RouteA->Intermediate 60-80°C RouteB->Intermediate Reflux Isolation Crystallization (Toluene/EtOH) Intermediate->Isolation Cool to 5°C Product Acetoacet-p-cresidine (Pure Solid) Isolation->Product Filter & Dry

Figure 1: Comparative synthetic workflow for Acetoacet-p-cresidine production.

Part 5: Reactivity & Functional Group Analysis[1]

AAPC is a "chemical chameleon," exhibiting distinct reactivity profiles based on pH and reagents.[1]

1. Active Methylene Reactivity (Pigment Synthesis)

The central methylene group (-CO-CH₂-CO-) is flanked by two electron-withdrawing carbonyls.[1] In basic media, this forms a stabilized enolate anion.[1]

  • Mechanism: Knoevenagel-type condensation or Azo Coupling.[1]

  • Application: Reaction with diazonium salts (e.g., diazotized 4-chloro-2-nitroaniline) yields Pigment Yellow derivatives.[1] The ortho-methoxy group on the cresidine ring creates an intramolecular H-bond with the amide hydrogen, planarizing the molecule and enhancing lightfastness.[1]

2. Amide-Carbonyl Cyclization (Pharma Scaffolds)

Under strongly acidic conditions (e.g., Polyphosphoric acid or H₂SO₄), AAPC undergoes intramolecular cyclization (Knorr Quinoline Synthesis) to form substituted quinolin-2(1H)-ones.[1]

  • Target: 4,8-dimethyl-5-methoxyquinolin-2(1H)-one (hypothetical numbering based on cyclization).

Reactivity_Pathways cluster_Pigment Pigment Pathway (Basic pH) cluster_Pharma Pharma Pathway (Acidic pH) AAPC Acetoacet-p-cresidine (AAPC) Enolate Enolate Anion (Active Methylene) AAPC->Enolate Base (NaOAc) Protonation Carbonyl Protonation AAPC->Protonation Acid (H2SO4) AzoDye Azo Pigment (Yellow/Orange) Enolate->AzoDye + Diazo Diazo Diazonium Salt (Ar-N2+) Diazo->AzoDye Cyclization Intramolecular Cyclization (-H2O) Protonation->Cyclization Quinoline Quinolinone Derivative Cyclization->Quinoline

Figure 2: Divergent reactivity pathways: Electrophilic substitution (left) vs. Acid-catalyzed cyclization (right).[1]

Part 6: Analytical Characterization

To validate the synthesis of AAPC, specific spectral fingerprints must be confirmed.[1]

Table 3: Spectroscopic Markers

TechniqueSignalAssignment
¹H NMR (DMSO-d₆)δ 2.25 (s, 3H)Methyl group on diketone tail (-CO-CH ₃)
δ 2.30 (s, 3H)Aryl Methyl (Ar-CH ₃)
δ 3.65 (s, 2H)Active Methylene (-CO-CH ₂-CO-)
δ 3.80 (s, 3H)Methoxy group (-OCH ₃)
δ 9.0 - 9.5 (s, 1H)Amide Proton (-NH -), often broad
IR Spectroscopy 1720 cm⁻¹Ketone C=O stretch
1660 cm⁻¹Amide I band (C=O stretch)
1540 cm⁻¹Amide II band (N-H bend)
Part 7: Safety & Handling Protocols

While AAPC is an intermediate, its precursor (p-cresidine) is a known carcinogen (Group 2B).[1] The amide derivative should be handled with the assumption of potential toxicity, particularly regarding hydrolysis back to the parent amine.[1]

  • Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a P95/N95 particulate respirator if handling dry powder.[1]

  • Storage: Store in a cool, dry place away from strong oxidizers. The molecule is stable but can hydrolyze in moist, acidic environments.[1]

  • Spill Management: Do not sweep dry dust (risk of inhalation).[1] Dampen with inert oil or water, then scoop into hazardous waste containers.[1]

References
  • ChemBK. (2025).[1] Acetoacet-p-cresidine Chemical Properties and Melting Point Data. Retrieved from

  • ChemSrc. (2025).[1] N-Acetoacet Cresidine (CAS 85968-72-5) Physicochemical Data. Retrieved from [1]

  • ECHEMI. (2025).[1] Safety Data Sheet (SDS) for N-Acetoacetyl cresidine. Retrieved from

  • Alfa Chemistry. (2025).[1] Product Catalog: N-Acetoacetyl cresidine Synthesis and Specifications. Retrieved from [1]

Sources

Foundational

Technical Monograph: N-(2-methoxy-5-methylphenyl)-3-oxobutanamide

Here is an in-depth technical monograph on N-(2-methoxy-5-methylphenyl)-3-oxobutanamide, structured for researchers and process chemists. Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10] N-(2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical monograph on N-(2-methoxy-5-methylphenyl)-3-oxobutanamide, structured for researchers and process chemists.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

N-(2-methoxy-5-methylphenyl)-3-oxobutanamide is a specialized acetoacetanilide derivative primarily utilized as a coupling component in the synthesis of high-performance azo pigments. Commercially known as Acetoacet-p-cresidine (AAPC), it serves as a critical intermediate where the electronic effects of the methoxy and methyl substituents on the phenyl ring influence the shade and stability of the final colorant.

Nomenclature & Identifiers
Identifier TypeValue
CAS Number 85968-72-5
IUPAC Name N-(2-methoxy-5-methylphenyl)-3-oxobutanamide
Common Synonyms Acetoacet-p-cresidine; AAPC; 2-Methoxy-5-methylacetoacetanilide; N-Acetoacetyl-p-cresidine
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
SMILES CC1=CC(=C(C=C1)OC)NC(=O)CC(=O)C
Physicochemical Properties
PropertyMetricCondition/Note
Physical State Crystalline SolidWhite to off-white powder
Melting Point 82 °C Recrystallized from Ethanol [1]
Density ~1.146 g/cm³Predicted
Boiling Point ~376 °CPredicted at 760 mmHg (Decomposes)
Solubility SolubleEthanol, Acetone, Dilute Aqueous Alkali (enolate formation)
pKa ~11.26Acidic methylene proton (active methylene)

Synthetic Pathways & Mechanism

The synthesis of Acetoacet-p-cresidine relies on the acetoacetylation of the amine precursor, p-cresidine (2-methoxy-5-methylaniline). Two primary routes exist: the industrial Diketene Route (high atom economy) and the laboratory Ester Exchange Route (safer handling).

Route A: Diketene Acetoacetylation (Industrial Standard)

This pathway involves the nucleophilic attack of the aromatic amine on the strained lactone ring of diketene. It is exothermic and requires strict temperature control to prevent polymerization of diketene.

  • Reagents: p-Cresidine, Diketene, Acetic Acid (or Water).

  • Conditions: 0–25 °C, inert atmosphere.

  • Yield: >90% (Industrial grade).

Route B: Ester Exchange (Laboratory Scale)

For laboratory settings lacking diketene handling infrastructure, Ethyl Acetoacetate (EAA) is used. This reaction is driven to completion by the continuous removal of the ethanol byproduct.

  • Reagents: p-Cresidine, Ethyl Acetoacetate, Xylene (solvent).

  • Catalyst: Triethanolamine or Pyridine (trace).

  • Mechanism: Nucleophilic Acyl Substitution.

Reaction Workflow Diagram

SynthesisWorkflow cluster_conditions Critical Process Parameters Amine p-Cresidine (2-Methoxy-5-methylaniline) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Acetoacetylating Agent (Diketene OR Ethyl Acetoacetate) Reagent->Intermediate Product Acetoacet-p-cresidine (Solid Precipitate) Intermediate->Product Elimination Byproduct Byproduct Removal (Ethanol if EAA used) Intermediate->Byproduct Reflux/Distillation Control Temp < 30°C (Diketene) Reflux > 100°C (EAA)

Figure 1: Comparative synthetic workflow for Acetoacet-p-cresidine via Diketene vs. Ethyl Acetoacetate.

Analytical Characterization

Validating the structure of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide requires distinguishing it from its isomers (e.g., o-acetoacetanisidide). The keto-enol tautomerism of the acetoacetamide group is a defining spectroscopic feature.

Nuclear Magnetic Resonance (¹H-NMR)

The spectrum in CDCl₃ typically exhibits tautomeric mixtures.

Chemical Shift (δ)MultiplicityAssignmentMechanistic Insight
2.25 Singlet (3H)Ar-CH₃ Methyl group on phenyl ring (C5).
2.30 Singlet (3H)-COCH₃ Terminal methyl of acetoacetyl group.
3.60 Singlet (2H)-COCH₂ CO-Keto form : Active methylene protons.
3.85 Singlet (3H)-OCH₃ Methoxy group (C2).
5.05 Singlet (<1H)-C(OH)=CH -Enol form : Vinylic proton (minor tautomer).
8.05 Broad Singlet-NH -Amide proton (deshielded by H-bonding).
8.15 SingletAr-H (C6)Proton ortho to amide (aromatic region).
Infrared Spectroscopy (FT-IR)
  • 3250–3300 cm⁻¹: N-H stretching (Amide).

  • 1715 cm⁻¹: C=O stretching (Ketone, non-conjugated).

  • 1660 cm⁻¹: C=O stretching (Amide I band).

  • 1600 cm⁻¹: C=C aromatic skeletal vibrations.

Industrial Applications: Azo Coupling

The primary utility of CAS 85968-72-5 is as a coupling component (nucleophile) in the manufacture of insoluble azo pigments (Hansa Yellows and Benzimidazolone analogs).

Mechanism of Action

The "active methylene" group (-COCH₂CO-) is highly acidic (pKa ~11). In alkaline media, it forms an enolate anion which attacks a diazonium salt (electrophile) to form the azo linkage.

  • Diazotization: An aromatic amine (e.g., 3,3'-dichlorobenzidine or a nitroaniline) is converted to a diazonium salt using NaNO₂/HCl.

  • Coupling: The diazonium salt reacts with Acetoacet-p-cresidine at the active methylene carbon.

  • Tautomerization: The resulting azo compound tautomerizes to the hydrazone form, which is the stable state for yellow pigments, conferring lightfastness.

Application Pathway Diagram

AzoCoupling Precursor Acetoacet-p-cresidine (Coupling Component) Enolate Enolate Anion (Active Nucleophile) Precursor->Enolate Deprotonation (pH > 10) Base NaOH (aq) Base->Enolate Coupling C-N Bond Formation Enolate->Coupling Nucleophilic Attack Diazo Diazonium Salt (Electrophile) Diazo->Coupling Pigment Azo Pigment (Yellow Precipitate) Coupling->Pigment Tautomerization to Hydrazone

Figure 2: Mechanism of Azo Pigment formation using Acetoacet-p-cresidine.

Safety & Handling Protocols

While specific toxicological data for this derivative is less abundant than its parent amines, it should be handled with the rigor accorded to substituted anilides.

  • Hazard Classification: GHS07 (Irritant).[1]

  • Potential Hazards:

    • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

    • Dust Explosion: Finely divided powder poses a combustion risk.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen) if possible to prevent slow oxidation of the methylene group.

  • Purity Check: High-Performance Liquid Chromatography (HPLC) is recommended to detect unreacted p-cresidine (a potential carcinogen) residues [2].

References

  • ChemicalBook. (2024). N-Acetoacetyl cresidine Properties and Melting Point Data. Retrieved from

  • Richfield-Fratz, N., & Bailey, J. E. (1987). Determination of p-cresidine in FD&C Red No. 40 by diazotization and coupling followed by RP-HPLC. Journal of Chromatography A. Retrieved from

  • Alfa Chemistry. (2024). N-Acetoacetyl cresidine CAS 85968-72-5 Data Sheet. Retrieved from [2]

Sources

Exploratory

N-(2-methoxy-5-methylphenyl)-3-oxobutanamide as a building block in organic synthesis

Executive Summary N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (CAS: 85968-72-5), often referred to industrially as Acetoacet-p-cresidine , represents a "privileged scaffold" in organic synthesis. While historically domi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (CAS: 85968-72-5), often referred to industrially as Acetoacet-p-cresidine , represents a "privileged scaffold" in organic synthesis. While historically dominant in the manufacturing of azo pigments (Yellow/Orange series), its structural architecture—featuring a 1,3-dicarbonyl motif tethered to an electron-rich, sterically differentiated aniline—renders it a critical building block for heterocyclic library generation in drug discovery.

This guide delineates the molecule's utility beyond simple coupling, focusing on its role as a precursor for quinolinones (via Knorr/Conrad-Limpach cyclization) and dihydropyrimidines (via Biginelli reactions), which are pharmacophores in kinase inhibitors and calcium channel blockers.

Chemical Identity & Structural Reactivity[1]

Molecular Architecture

The molecule consists of a reactive acetoacetamide tail attached to a p-cresidine (2-methoxy-5-methylaniline) core.

  • IUPAC Name:

    
    -(2-methoxy-5-methylphenyl)-3-oxobutanamide[1]
    
  • Molecular Formula:

    
    [1]
    
  • MW: 221.25 g/mol [1]

  • Key Physical Property: Melting Point ~82°C (ethanol recrystallized).

Reactivity Hotspots

The versatility of this building block stems from three distinct reactive sites:

  • C-2 Methylene (

    
    ):  Highly acidic (
    
    
    
    ) due to flanking carbonyls. It acts as a nucleophile in Knoevenagel condensations and azo couplings.
  • 1,3-Dicarbonyl System: Enables heterocycle formation (pyrazoles, isoxazoles) via condensation with binucleophiles.

  • Aromatic Ortho-Position (C-6): The position ortho to the amide nitrogen is electronically activated by the methoxy group (via resonance) but sterically accessible, facilitating intramolecular electrophilic aromatic substitution (cyclization).

Reactivity Map (Graphviz)

ReactivityMap Core N-(2-methoxy-5-methylphenyl)- 3-oxobutanamide AzoPigment Azo Pigments (Yellow/Orange) Core->AzoPigment Electrophilic Subst. (Active Methylene) DHPM Dihydropyrimidines (Biginelli Product) Core->DHPM Biginelli Cyclization Quinolinone 8-Methoxy-5-methyl- 2-quinolinone Core->Quinolinone Knorr Cyclization (Intramolecular) Pyrazole Pyrazoles (Bioactive Core) Core->Pyrazole Condensation Diazonium Ar-N2+ Cl- (Diazonium Salt) Diazonium->Core AldehydeUrea R-CHO + Urea (Acid Cat.) AldehydeUrea->Core AcidCat H2SO4 or PPA (Dehydration) AcidCat->Core Hydrazine Hydrazine (NH2NH2) Hydrazine->Core

Figure 1: Divergent synthesis pathways originating from the N-acetoacetyl-p-cresidine scaffold.

Synthesis of the Building Block

For researchers requiring high-purity starting material (avoiding industrial grade impurities), the synthesis via diketene is the standard.

Protocol 1: Acetoacetylation of p-Cresidine

Reaction: 2-Methoxy-5-methylaniline + Diketene


 Product
  • Setup: A 500 mL 3-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel. Nitrogen atmosphere is recommended.

  • Solvent: Charge 200 mL of toluene (or ethyl acetate for greener processing).

  • Substrate: Dissolve 13.7 g (0.1 mol) of 2-methoxy-5-methylaniline (p-cresidine).

  • Addition: Cool to 0–5°C. Add 8.4 g (0.1 mol) of diketene dropwise over 30 minutes. Caution: Diketene is lachrymatory and reactive.

  • Reaction: Allow to warm to room temperature. Stir for 2 hours. The product often precipitates.

  • Workup: Filter the white/off-white solid. Wash with cold toluene.

  • Purification: Recrystallize from Ethanol (95%).

  • Validation:

    • Yield: Expect >85%.

    • TLC: Silica gel (Hexane:EtOAc 1:1),

      
      .
      
    • NMR: Confirm disappearance of aniline

      
       protons and appearance of methylene singlet at 
      
      
      
      ppm.

Heterocyclic Synthesis: The "Pharma-Core"

The primary value of this building block in drug discovery lies in the synthesis of quinolinone derivatives. The 8-methoxy-5-methyl substitution pattern provides unique lipophilic and electronic properties that can modulate binding affinity in enzyme pockets (e.g., kinases).

Knorr Quinoline Synthesis (Intramolecular Cyclization)

This reaction cyclizes the acetoacetamide side chain onto the aromatic ring.

Regiochemistry: The cyclization occurs at the position ortho to the nitrogen. The p-cresidine ring has two ortho positions:

  • Position 2: Blocked by Methoxy (-OMe).[2][1][3][4]

  • Position 6: Open (H).

  • Outcome: Cyclization occurs exclusively at C-6, yielding 8-methoxy-5-methylquinolin-2(1H)-one .

Protocol 2: Synthesis of 8-Methoxy-5-methylquinolin-2(1H)-one

Method: Acid-Mediated Cyclization

  • Reagent: Prepare Polyphosphoric Acid (PPA) or concentrated

    
     (10 mL per gram of substrate).
    
  • Addition: Heat acid to 60°C. Add 2.21 g (10 mmol) of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide in small portions.

  • Cyclization: Heat to 100–110°C for 2 hours. Monitor by TLC (product is more polar and fluorescent).

  • Quenching: Cool to RT. Pour the reaction mixture onto 100 g of crushed ice/water with vigorous stirring. The quinolinone will precipitate.

  • Isolation: Filter the solid. Wash with water until filtrate is neutral pH.

  • Purification: Recrystallize from DMF/Water or Acetic Acid.

  • Data:

    • Appearance: Crystalline solid.

    • Analysis:

      
       NMR will show the loss of the aromatic proton at the cyclization site (C-6).
      
Biginelli Reaction (Multicomponent)

This scaffold serves as the 1,3-dicarbonyl component to form dihydropyrimidines (DHPMs), which are calcium channel blocker analogs (similar to Nifedipine).

Reaction: Substrate + Benzaldehyde + Urea


 DHPM

Why use this scaffold? The N-aryl amide tail adds a hydrophobic domain that can interact with allosteric sites in receptors.

Quantitative Comparison of Synthetic Routes

ParameterRoute A: Diketene (Industrial)Route B: Ethyl Acetoacetate (Lab)Route C: Microwave (Green)
Reagent DiketeneEthyl AcetoacetateEthyl Acetoacetate
Catalyst None (or TEA)Pyridine/DMAPSolid Acid / Clay
Temp/Time 0–25°C / 2 hrs110°C (Reflux) / 4–6 hrs140°C / 10 mins
Yield 90–95%70–80%85–92%
Atom Economy 100%Lower (EtOH byproduct)Lower (EtOH byproduct)
Safety High Risk (Diketene)SafeSafe

Table 1: Comparison of methods to synthesize the building block itself.

Mechanistic Insight: Knorr Cyclization Pathway

The following diagram illustrates the acid-catalyzed mechanism converting the building block into the quinolinone core.

KnorrMechanism Step1 Protonation of Carbonyl (Activation) Step2 Electrophilic Attack on Ring (at C-6 Position) Step1->Step2 Intramolecular Step3 Re-aromatization (-H+) Step2->Step3 Step4 Dehydration (-H2O) Formation of C=C Step3->Step4 Product 8-Methoxy-5-methyl-2-quinolinone Step4->Product

Figure 2: Simplified mechanistic flow of the Knorr cyclization at the sterically accessible ortho-position.

References

  • Synthesis of Acetoacetanilides: Vogt, P. F., & Gerulis, J. J. (2005).[5][6] "Amines, Aromatic."[5][7] Ullmann's Encyclopedia of Industrial Chemistry.[5]

  • Knorr Quinoline Synthesis: Meth-Cohn, O., & Narine, B. (1978). "A versatile new synthesis of quinolines and related fused pyridines." Tetrahedron Letters, 19(23), 2045-2048.

  • Biginelli Reaction Variations: Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, 33(12), 879–888.

  • Pigment Chemistry: Hunger, K. (2004). "Industrial Organic Pigments: Production, Properties, Applications." Wiley-VCH.[5] (Referencing Azo coupling of acetoacetanilides).

  • Safety Data (p-Cresidine derivatives): National Toxicology Program (NTP).[8] "p-Cresidine."[2][5] Report on Carcinogens. (Note: p-Cresidine is a carcinogen; handle derivatives with appropriate containment).

Sources

Foundational

Technical Whitepaper: Strategic Utilization of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide as a Pharmacophore Scaffold

[1] Executive Summary N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (CAS 92-15-9), historically utilized as a coupling component in the synthesis of azo pigments (e.g., Pigment Yellow 65), represents an underutilized yet...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (CAS 92-15-9), historically utilized as a coupling component in the synthesis of azo pigments (e.g., Pigment Yellow 65), represents an underutilized yet highly versatile scaffold for medicinal chemistry.[1] Its core structure—a


-keto amide functionalized with an electron-rich, sterically defined aniline moiety—provides a privileged entry point for the synthesis of bioactive nitrogen heterocycles.[1]

This technical guide delineates the strategic application of this molecule in the construction of dihydropyrimidinones (DHPMs) , pyrazoles , and quinolines .[1] By leveraging the unique electronic properties of the 2-methoxy-5-methyl substitution pattern, researchers can modulate the lipophilicity and metabolic stability of final drug candidates, targeting pathways in calcium channel modulation, inflammation, and oncology.[1]

Part 1: Structural Analysis & Reactivity Profile[1]

The Pharmacophore Scaffold

The molecule consists of an acetoacetamide group attached to a p-cresidine (2-methoxy-5-methylaniline) derivative.[1]

  • Active Methylene (C2): The methylene group at position 2 is highly acidic (

    
    ), flanked by a ketone and an amide carbonyl.[1] This site is the primary nucleophile in Knoevenagel condensations and alkylation reactions.[1]
    
  • Amide Linkage: Provides hydrogen bond donor/acceptor capability, critical for receptor binding affinity in the final drug target.[1]

  • Aryl Substituents (2-OMe, 5-Me):

    • 2-Methoxy: Acts as an intramolecular hydrogen bond acceptor, potentially locking the conformation of the final heterocycle.[1] It also increases electron density on the ring, influencing the kinetics of electrophilic aromatic substitutions.[1]

    • 5-Methyl: Adds lipophilic bulk (

      
      ), enhancing membrane permeability and potentially blocking metabolic oxidation at the para-position relative to the amine.[1]
      
Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

ReactionLandscape Core N-(2-methoxy-5-methylphenyl)- 3-oxobutanamide (CAS 92-15-9) Aldehyde Ar-CHO + Urea (Biginelli) Core->Aldehyde Hydrazine Hydrazine Hydrate (Knorr Pyrazole) Core->Hydrazine Acid Conrad-Limpach (Cyclization) Core->Acid DHPM Dihydropyrimidinones (Ca2+ Channel Blockers) Aldehyde->DHPM Acid Cat. Pyrazole Pyrazolones (COX-2 Inhibitors) Hydrazine->Pyrazole Reflux Quinoline 4-Quinolones (Antimicrobial) Acid->Quinoline High Temp

Figure 1: Divergent synthetic pathways from the acetoacetamide scaffold.[1]

Part 2: Primary Medicinal Applications[1][2][3]

Dihydropyrimidinones (DHPMs) via Biginelli Reaction

The most potent application of CAS 92-15-9 is in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[1] These structures are analogues of Monastrol , a known inhibitor of the kinesin Eg5 (anticancer target), and potent calcium channel blockers.[1]

  • Mechanism: The acid-catalyzed condensation of the

    
    -keto amide (CAS 92-15-9), an aromatic aldehyde, and urea.[1]
    
  • Advantage of Scaffold: The N-aryl amide side chain remains intact at the C5 position of the pyrimidine ring.[1] The 2-methoxy group on the aryl ring can interact with residues in the binding pocket of L-type calcium channels, improving selectivity.[1]

Pyrazolone Synthesis via Knorr Reaction

Reaction with hydrazines yields pyrazolone derivatives.[1] These compounds share structural homology with Edaravone (neuroprotective) and Metamizole (analgesic).[1]

  • Therapeutic Target: Cyclooxygenase (COX) inhibition and free radical scavenging.[1]

  • Mechanism: Initial Schiff base formation at the ketone followed by cyclization at the amide carbonyl.[1]

Part 3: Experimental Protocols (Self-Validating)

The following protocols are designed for reproducibility and high yield, utilizing green chemistry principles where possible.

Protocol A: Solvent-Free Yb(OTf)3 Catalyzed Biginelli Synthesis

Target: 4-Aryl-N-(2-methoxy-5-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide[1]

Rationale: Ytterbium triflate is a water-tolerant Lewis acid that allows for a solvent-free approach, minimizing waste and simplifying workup.[1]

Materials:

  • N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (1.0 mmol)[1]

  • Benzaldehyde (or substituted derivative) (1.0 mmol)[1]

  • Urea (1.5 mmol)[1]

  • Yb(OTf)3 (5 mol%)[1]

Step-by-Step Methodology:

  • Mixing: In a 10 mL round-bottom flask, combine the acetoacetamide, aldehyde, and urea. Add the Yb(OTf)3 catalyst.[1]

  • Reaction: Heat the mixture to 100°C in an oil bath with vigorous stirring. The solids will melt into a uniform liquid phase.[1]

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The reaction typically reaches completion within 20–45 minutes.[1]

    • Validation Check: Disappearance of the aldehyde spot and appearance of a fluorescent blue/UV-active spot at lower Rf indicates product formation.[1]

  • Workup: Cool the mixture to room temperature. Add 5 mL of cold ethanol. The product usually precipitates as a solid.[1]

  • Purification: Filter the solid and wash with cold water (to remove excess urea) and cold ethanol. Recrystallize from hot ethanol if necessary.

  • Yield: Expected yield 85–92%.

Protocol B: Regioselective Synthesis of Pyrazolones

Target: 1-H-3-methyl-N-(2-methoxy-5-methylphenyl)-5-pyrazolone-4-carboxamide derivative

Materials:

  • N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (1.0 mmol)[1]

  • Hydrazine Hydrate (80%) (1.2 mmol)[1]

  • Ethanol (5 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the acetoacetamide in ethanol at room temperature.

  • Addition: Add hydrazine hydrate dropwise over 5 minutes.

    • Exotherm Check: A mild exotherm indicates Schiff base formation.[1]

  • Reflux: Heat the solution to reflux (78°C) for 2 hours.

  • Precipitation: Cool the solution in an ice bath. The pyrazolone derivative often crystallizes directly.[1]

  • Isolation: Filter and wash with cold ether.[1]

Part 4: Mechanistic Visualization

Understanding the Biginelli mechanism is crucial for troubleshooting low yields.[1] The diagram below details the "Imine Mechanism" pathway, which is generally favored under acid catalysis.[1]

BiginelliMechanism Step1 Step 1: Imine Formation (Aldehyde + Urea) Intermediate1 Acyl-iminium Ion (Electrophile) Step1->Intermediate1 H+ Step3 Step 3: Michael-Type Addition Intermediate1->Step3 Step2 Step 2: Enolization of CAS 92-15-9 Intermediate2 Enol Nucleophile (Beta-Keto Amide) Step2->Intermediate2 Tautomerization Intermediate2->Step3 Intermediate3 Open Chain Ureide Step3->Intermediate3 Step4 Step 4: Cyclization & Dehydration Intermediate3->Step4 - H2O FinalProduct DHPM Product (Dihydropyrimidinone) Step4->FinalProduct

Figure 2: Acid-catalyzed Biginelli mechanism involving N-(2-methoxy-5-methylphenyl)-3-oxobutanamide.

Part 5: Data Summary & SAR Implications

The following table summarizes the expected impact of the specific aryl substituents on the physicochemical properties of the final drug candidates.

SubstituentPositionElectronic EffectMedicinal Chemistry Implication
Methoxy (-OMe) Ortho (2-position)Electron Donating (+M)Acts as H-bond acceptor; increases conformational rigidity via intramolecular H-bonding with amide NH.[1]
Methyl (-CH3) Meta (5-position)Weakly Electron Donating (+I)Increases lipophilicity (LogP); blocks metabolic oxidation at this position; fills hydrophobic pockets in enzymes/receptors.[1]
Amide Linker --Critical for H-bonding; susceptible to hydrolysis in vivo (requires steric protection provided by the ortho-methoxy group).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115176199, N-(2,5-dimethoxy-4-methylphenyl)-3-oxobutanamide. (Note: Structural analogue reference for property comparison). Retrieved from [Link][1]

  • Common Chemistry (2025). CAS Registry Number 92-15-9 Detail.[1] American Chemical Society.[1] Retrieved from [Link][1]

  • Kaur, R., et al. (2017). Recently reported biological activities of pyrazole compounds. Scientia Pharmaceutica.[1] Retrieved from [Link]

  • Bhardwaj, V., et al. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Zolfigol, M.A., et al. (2010). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide

A Technical Guide for Advanced Characterization Executive Summary This technical guide details the structural elucidation of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (also known as Acetoacet-p-cresidine or AAPC ; CAS...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Advanced Characterization

Executive Summary

This technical guide details the structural elucidation of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (also known as Acetoacet-p-cresidine or AAPC ; CAS: 5437-98-9). A critical intermediate in the synthesis of azo pigments (e.g., Pigment Yellow 3) and pharmaceuticals, this molecule presents a unique analytical challenge: keto-enol tautomerism .

The β-ketoamide moiety creates a dynamic equilibrium in solution, complicating standard spectral assignments. This guide provides a self-validating protocol to distinguish between tautomers, verify regiochemistry, and confirm purity using high-resolution NMR, IR, and MS.

Molecular Architecture & Theoretical Framework

The target molecule, C₁₂H₁₅NO₃ (MW: 221.25 g/mol ), consists of an acetoacetyl group attached to the nitrogen of 2-methoxy-5-methylaniline (p-cresidine).

The Core Challenge: Tautomeric Equilibrium

Unlike rigid molecules, AAPC exists in a solvent-dependent equilibrium between the diketo form and the cis-enol form.

  • Diketo Form: Favored in polar, hydrogen-bond-accepting solvents (e.g., DMSO-d₆).

  • Cis-Enol Form: Favored in non-polar solvents (e.g., CDCl₃) due to stabilization by an intramolecular hydrogen bond between the enol hydroxyl and the amide carbonyl.

Tautomerism cluster_0 Solvent Influence Keto Diketo Form (Polar Solvents) Enol Cis-Enol Form (Non-Polar Solvents) Keto->Enol -H+ / +H+ Mechanism Intramolecular H-Bond Stabilization Enol->Mechanism Stabilizes

Figure 1: Tautomeric equilibrium shift driven by solvent polarity.

Spectroscopic Elucidation Strategy

To ensure scientific integrity, we employ a "Self-Validating" workflow. Each spectral technique must corroborate the others.

Mass Spectrometry (MS)

Objective: Confirm molecular weight and fragmentation pattern of the acetoacetyl tail.

  • Ionization: ESI+ or EI (70 eV).

  • Molecular Ion (M+): 221 m/z.

  • Key Fragments:

    • m/z 137: [M - C₄H₅O₂]⁺. Loss of the diketene moiety (84 Da), leaving the p-cresidine cation. This confirms the N-acetoacetyl attachment.

    • m/z 43: [CH₃CO]⁺. Acetyl group characteristic of methyl ketones.

Infrared Spectroscopy (FT-IR)

Objective: Differentiate the amide and ketone functionalities and observe H-bonding status.

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
Amide NH 3250–3350Sharp band (secondary amide).
Enol OH 3000–3200Broad, often overlapping C-H stretch (indicates H-bonding).
Ketone C=O 1710–1725Strong band (Diketo form).
Amide I (C=O) 1650–1670Lower frequency due to conjugation/H-bonding.
Alkene C=C 1620–1640Appears only in Enol form (conjugated system).

Nuclear Magnetic Resonance (NMR) Analysis

The Gold Standard: NMR provides the definitive proof of structure and tautomeric ratio.

Experimental Protocol
  • Solvent A: CDCl₃ (Promotes Enol form).

  • Solvent B: DMSO-d₆ (Promotes Keto form).

  • Concentration: ~10-15 mg in 0.6 mL.

  • Validation Step: Add D₂O shake to identify exchangeable protons (NH, OH).

1H NMR Assignment (500 MHz, CDCl₃)

Note: In CDCl₃, the Enol form typically predominates (>80%).

ProtonShift (δ ppm)MultiplicityIntegrationAssignment Logic
Enol-OH 11.8 – 12.1Singlet (br)<1HIntramolecular H-bond (deshielded). Disappears with D₂O.
Amide-NH 8.8 – 9.2Singlet (br)1HDownfield due to anisotropy of the amide bond.
Ar-H (C6) 8.05Doublet (J~2Hz)1HOrtho to NH; most deshielded aromatic proton.
Ar-H (C4) 6.85dd (J~8, 2Hz)1HMeta to OMe, Para to NH.
Ar-H (C3) 6.75Doublet (J~8Hz)1HOrtho to OMe (shielded by electron donation).
Vinyl-H 5.05Singlet<1HCharacteristic of Enol form (=CH-).
Keto-CH₂ 3.65Singlet<1HActive methylene of the minor Keto tautomer.
O-CH₃ 3.85Singlet3HMethoxy group (deshielded by Oxygen).
Ar-CH₃ 2.30Singlet3HMethyl on aromatic ring.
Acyl-CH₃ 2.05 (Enol) / 2.35 (Keto)Singlet3HTerminal methyl. Shift differs between tautomers.[1]
13C NMR & DEPT-135
  • Carbonyls: Distinct signals for Ketone (~204 ppm, Keto form) vs. Enol Carbon (~175 ppm).

  • Amide Carbon: ~164 ppm.[2]

  • Aromatic Carbons: 6 signals required.

    • C-O (Methoxy attached): ~148 ppm.[2]

    • C-N (Amide attached): ~128 ppm.

Advanced Validation: 2D NMR

To confirm the position of the methyl group (5-position vs 4-position isomer), use HMBC (Heteronuclear Multiple Bond Correlation) :

  • Ar-CH₃ protons (2.30 ppm) should show long-range coupling to C4 and C6 .

  • O-CH₃ protons (3.85 ppm) should show strong coupling to C2 (~148 ppm).

  • NH proton should couple to C1 , C2 , and C6 , confirming the amide is ortho to the C6 proton.

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying impurities in the spectra.

Reaction:

2-Methoxy-5-methylaniline + Diketene → N-(2-methoxy-5-methylphenyl)-3-oxobutanamide

Common Impurities:

  • Residual Aniline: Look for broad NH₂ signal (~3-4 ppm) and shifted aromatic peaks.

  • Symmetric Urea: Bis(2-methoxy-5-methylphenyl)urea (from aniline reaction with isocyanates or decomposition). Insoluble in many solvents; high melting point.

  • Thermal Decomposition: Deacetylation leads back to the aniline.

Workflow Sample Crude Sample TLC TLC/HPLC Purity Check Sample->TLC MS MS (ESI+) Confirm MW 221 TLC->MS NMR_CDCl3 1H NMR (CDCl3) Observe Enol Form MS->NMR_CDCl3 NMR_DMSO 1H NMR (DMSO-d6) Observe Keto Form NMR_CDCl3->NMR_DMSO Compare Tautomers HMBC 2D HMBC Confirm Regiochemistry NMR_DMSO->HMBC Final Structure Confirmed HMBC->Final

Figure 2: Analytical workflow for structural confirmation.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22038, N-(2-Methoxy-5-methylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for Meyer's Rule on keto-enol tautomerism solvent dependency).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Foundational

Technical Guide: Exploratory Reactions of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide

Common Name: Acetoacet-p-cresidine (AAPC) CAS: 2428-95-7 Molecular Formula: [1][2] Executive Summary N-(2-methoxy-5-methylphenyl)-3-oxobutanamide, industrially known as Acetoacet-p-cresidine (AAPC) , is a bifunctional in...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Acetoacet-p-cresidine (AAPC) CAS: 2428-95-7 Molecular Formula:


[1][2]

Executive Summary

N-(2-methoxy-5-methylphenyl)-3-oxobutanamide, industrially known as Acetoacet-p-cresidine (AAPC) , is a bifunctional intermediate traditionally sequestered within the pigment industry as a coupler for yellow and orange azo pigments.[1][2] However, its structural architecture—combining a reactive


-keto amide tail with an electron-rich cresidine (2-methoxy-5-methylaniline) head—renders it a potent "chassis" molecule for exploratory medicinal chemistry.[1][2]

This guide serves drug development professionals and synthetic chemists by repurposing AAPC from a colorant intermediate into a scaffold for dihydropyrimidines (calcium channel blockers) and functionalized quinolines (antivirals) .

Structural Analysis & Reactivity Profile[1][2]

The reactivity of AAPC is governed by two competing electronic domains: the Active Methylene Tail and the Electron-Rich Aromatic Head .[2]

Keto-Enol Tautomerism

The


-keto amide moiety exists in equilibrium between the keto and enol forms.[1][2] The enol form is the reactive species in both azo coupling and heterocycle formation.
  • Keto Form: Favored in non-polar solvents; responsible for the "CH-acidic" character (

    
    ).[2]
    
  • Enol Form: Stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the amide carbonyl. This nucleophilic carbon is the site of attack for electrophiles (diazonium salts, aldehydes).

Electronic Influence of the Cresidine Ring

Unlike unsubstituted acetoacetanilide, the AAPC ring contains:

  • 2-Methoxy Group (-OCH₃): Strong

    
    -donor (ortho/para director).[1][2]
    
  • 5-Methyl Group (-CH₃): Weak

    
    -donor.[1][2]
    

Impact: The electron-rich ring makes the amide nitrogen more nucleophilic, potentially facilitating intramolecular cyclizations (like the Knorr synthesis) more readily than electron-deficient analogs.[1][2]

Pathway A: The Azo-Coupling Paradigm (Pigment Synthesis)

Primary Application: Industrial Colorants[1][2]

While well-established, this pathway serves as the baseline for verifying reagent quality and reactivity. AAPC acts as the "Coupler" in the synthesis of azo pigments.

Mechanism

The reaction follows an Electrophilic Aromatic Substitution mechanism where the diazonium ion attacks the active methylene carbon of the enolized AAPC.

AzoCoupling Diazo Diazonium Salt (Electrophile) Complex Sigma Complex Intermediate Diazo->Complex Attack at CH2 AAPC AAPC (Enol Form) (Nucleophile) AAPC->Complex Pigment Azo Pigment (Yellow/Orange Precipitate) Complex->Pigment -H+ (Base catalyzed)

Figure 1: The azo coupling workflow.[1][2] The reaction requires strict pH control (pH 4.5–5.[2]5) to maintain the concentration of the enol form without decomposing the diazonium salt.

Pathway B: Heterocyclic Scaffold Construction (Exploratory)

Primary Application: Drug Discovery (Ca²⁺ Channel Blockers, Antivirals)

This section details how to divert AAPC from pigment synthesis to high-value heterocycles.

The Biginelli Reaction (Dihydropyrimidines)

AAPC replaces ethyl acetoacetate in the classic Biginelli reaction to yield N-aryl-dihydropyrimidine-carboxamides .[1][2] These structures function as calcium channel blockers (nifedipine analogs) with enhanced lipophilicity due to the cresidine ring.

Reaction Components:

  • AAPC (Replaces

    
    -keto ester).[2]
    
  • Aromatic Aldehyde (e.g., Benzaldehyde).

  • Urea/Thiourea .

The Knorr Quinoline Synthesis

Acid-catalyzed cyclization of AAPC yields 4-methyl-2-quinolones .[1][2] The electron-donating methoxy group on the AAPC ring facilitates the electrophilic attack on the aromatic ring during ring closure.[1][2]

Heterocycles cluster_Biginelli Pathway 1: Biginelli Condensation cluster_Knorr Pathway 2: Knorr Cyclization AAPC AAPC (Starting Material) Aldehyde + Aryl Aldehyde + Urea AAPC->Aldehyde EtOH / Reflux Acid + H2SO4 (Conc.) Heat > 100°C AAPC->Acid Intramolecular DHPM Dihydropyrimidine (Ca2+ Channel Blocker) Aldehyde->DHPM Cyclodehydration Quinoline 2-Quinolone Derivative (Antiviral Scaffold) Acid->Quinoline - H2O

Figure 2: Divergent synthesis pathways.[1][2] Pathway 1 preserves the amide linkage; Pathway 2 fuses it into a bicyclic system.

Experimental Protocols

Protocol A: Biginelli Synthesis of Pyrimidine Carboxamide

Target: Synthesis of 4-phenyl-N-(2-methoxy-5-methylphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxamide.[1][2]

Reagents:

  • AAPC: 10 mmol (2.21 g)[2]

  • Benzaldehyde: 10 mmol (1.06 g)[2]

  • Urea: 15 mmol (0.90 g)[2]

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (10 mol%) or 
    
    
    
    .[2]
  • Solvent: Ethanol (20 mL).

Procedure:

  • Charge: In a 50 mL round-bottom flask, combine AAPC, benzaldehyde, and urea in ethanol.

  • Catalyze: Add pTSA.

  • Reflux: Heat the mixture to reflux (78°C) with stirring for 6–8 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7).[2]

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Isolation: Filter the solid precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).[2]
  • Purification: Recrystallize from hot ethanol/DMF (9:1) to obtain the pure dihydropyrimidine.

Data Validation:

  • Expected Yield: 75–85%[1][2]

  • Appearance: White to pale yellow crystalline solid.[2]

  • IR Check: Look for NH stretch (

    
    ) and Amide Carbonyl (
    
    
    
    ).[1][2]
Protocol B: Knorr Quinoline Cyclization

Target: Synthesis of substituted 2-hydroxyquinoline (2-quinolone).[1][2]

Reagents:

  • AAPC: 10 mmol (2.21 g)[2]

  • Sulfuric Acid (

    
    ): 10 mL (Concentrated, 98%)
    

Procedure:

  • Setup: Place concentrated sulfuric acid in a 50 mL flask cooled to 0–5°C in an ice bath.

  • Addition: Slowly add AAPC in small portions over 20 minutes, maintaining temperature below 10°C to prevent charring.

  • Cyclization: Once addition is complete, heat the mixture to 90–100°C on a water bath for 45–60 minutes.

    • Note: The solution will darken; evolution of steam indicates dehydration.

  • Quench: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The quinoline will precipitate.[2]

  • Neutralization: Adjust pH to ~7 using Ammonium Hydroxide (

    
    ) solution to maximize precipitation.
    
  • Isolation: Filter and wash thoroughly with water.[2]

Quantitative Data Summary

ParameterAzo Coupling (Pigment)Biginelli (Pyrimidine)Knorr (Quinoline)
Reaction Type Intermolecular CouplingMulticomponent CondensationIntramolecular Cyclization
Active Species Enol + DiazoniumEnol + Iminium IonProtonated Amide
Key Reagent Diazo SaltAldehyde + UreaConc.[1][2]

Temp. Range 0–5°C78°C (Reflux)90–100°C
Typical Yield >90%70–85%60–75%
Product Class ColorantCa²⁺ Channel BlockerAntiviral Scaffold

References

  • PubChem. (n.d.).[2][3] N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (Compound).[1][2] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Zeya Chemicals. (2024).[2] Pigment Intermediates: Acetoacet-p-cresidine.[1][2] Zeya Chemicals Industry.[2] Retrieved January 29, 2026, from [Link]

  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963.
  • Zhu, Y., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. National Institutes of Health (PMC).[2] Retrieved January 29, 2026, from [Link]

  • Mohamadpour, F. (2019). Succinic Acid As a Green and Bio-Based Catalyst assisted solvent-free one-pot Biginelli synthesis. Chiang Mai University Journal of Natural Sciences. Retrieved January 29, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Red-Shade Monoazo Yellow Pigments using Acetoacet-p-cresidine (AAPC)

This Application Note is designed for research scientists and process engineers in the pigment and coatings industry. It details the application of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (also known as Acetoacet-p-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process engineers in the pigment and coatings industry. It details the application of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (also known as Acetoacet-p-cresidine or AAPC ) as a coupling component in the synthesis of red-shade monoazo yellow pigments.[1][2][3]

[1][2][3]

Executive Summary

N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (AAPC) is a specialized acetoacetarylamide coupling component.[1][2][3] While structurally similar to the widely used Acetoacet-o-anisidide (AAOA, used in C.I.[1][2][3] Pigment Yellow 74), the presence of the 5-methyl group in the AAPC molecule exerts a bathochromic shift, resulting in pigments with a redder (warmer) yellow shade and improved solvent fastness compared to their AAOA counterparts.[1][3]

This guide provides a validated protocol for synthesizing a Modified Monoazo Yellow Pigment by coupling AAPC with 2-methoxy-4-nitroaniline , creating a structural analog to C.I. Pigment Yellow 74 with enhanced optical properties suitable for high-grade industrial paints and ink systems.[1][2][3]

Chemical Basis & Mechanism[1][2][3]

Structure-Activity Relationship (SAR)

The utility of AAPC lies in its electronic modification of the chromophore:

  • Active Site: The methylene group (

    
    ) between the two carbonyls is the site of electrophilic attack by the diazonium salt.[1][2][3]
    
  • Bathochromic Shift: The methyl group at the 5-position of the aniline ring acts as an electron-donating group (EDG).[1][2][3] This increases the electron density of the system, slightly lowering the energy gap for the

    
     transition, which shifts the absorption maximum (
    
    
    
    ) to a longer wavelength (red shift) compared to the unmethylated analog.
Reaction Pathway

The synthesis follows a classic azo coupling pathway:

  • Diazotization: 2-methoxy-4-nitroaniline is converted to its diazonium chloride.[1][2][3]

  • Enolization: AAPC is dissolved in alkali to form the enolate anion.

  • Coupling: The diazonium ion attacks the enolate to form the azo pigment.

ReactionPathway Diazo 2-Methoxy-4-nitroaniline (Diazo Component) Diazonium Diazonium Salt (Electrophile) Diazo->Diazonium Diazotization Nitrite NaNO2 + HCl (0-5°C) Nitrite->Diazonium Coupling Coupling Reaction (pH 5.5 - 6.5) Diazonium->Coupling AAPC Acetoacet-p-cresidine (AAPC) Enolate AAPC Enolate (Nucleophile) AAPC->Enolate Enolization NaOH NaOH (Alkaline Dissolution) NaOH->Enolate Enolate->Coupling Pigment Red-Shade Azo Yellow Pigment (Precipitate) Coupling->Pigment Electrophilic Substitution

Figure 1: Reaction pathway for the synthesis of AAPC-derived azo pigments.[1][2][3]

Experimental Protocol

Safety Warning: Diazonium salts are unstable and potentially explosive if dried. Handle all chemicals in a fume hood. Wear nitrile gloves and safety goggles.[1][2][3]

Materials Required
ComponentChemical NameCAS No.Function
Diazo Base 2-Methoxy-4-nitroaniline97-52-9Source of diazonium ion
Coupler N-(2-methoxy-5-methylphenyl)-3-oxobutanamide 85968-72-5 Coupling component
Acid Hydrochloric Acid (37%)7647-01-0Diazotization medium
Alkali Sodium Hydroxide (30% aq)1310-73-2Coupler dissolution
Buffer Sodium Acetate / Acetic Acid-pH control
Surfactant Fatty Alcohol Ethoxylate-Particle size control
Step-by-Step Methodology
Step 1: Preparation of the Diazonium Salt[1][3]
  • Charge a 1L beaker with 300 mL deionized water and 45 mL HCl (37%).

  • Add 16.8 g (0.1 mol) of 2-methoxy-4-nitroaniline under high-shear stirring.

  • Cool the suspension to 0–2°C using an ice/salt bath.

  • Add 25 mL of 4N Sodium Nitrite (

    
    ) solution dropwise over 20 minutes. Maintain temperature < 5°C.
    
    • Checkpoint: The solution should turn clear/pale yellow. Test with starch-iodide paper (instant blue/black indicates excess nitrite).[1][2][3]

  • Stir for 30 minutes to ensure complete diazotization.

  • Clarify by adding activated carbon and filtering to remove insoluble impurities.

  • Remove Excess Nitrite by adding sulfamic acid until starch-iodide paper remains white.[1][2][3]

Step 2: Preparation of the Coupler Solution (AAPC)[1]
  • Charge a separate 2L beaker with 500 mL deionized water.

  • Add 22.1 g (0.1 mol) of Acetoacet-p-cresidine (AAPC) .

  • Add 15 mL of NaOH (30%) solution.

  • Stir at room temperature until the AAPC is completely dissolved (formation of sodium enolate).

  • Add 0.5 g of surfactant (e.g., fatty alcohol ethoxylate) to assist in later particle dispersion.

  • Precipitate the fine coupler suspension (optional but recommended for opacity) by adding dilute Acetic Acid dropwise until pH reaches 6.0, creating a fine milky suspension of the coupler.

Step 3: The Coupling Reaction[2]
  • Adjust pH of the coupler suspension to exactly 6.0 using Sodium Acetate buffer.

  • Cool coupler suspension to 10–15°C.

  • Addition: Slowly add the clarified Diazonium Salt solution (from Step 1) into the Coupler suspension (from Step 2) over 60 minutes.

    • Sub-surface addition is preferred to prevent foaming.

    • pH Maintenance: Simultaneously add dilute NaOH or Sodium Acetate to maintain pH between 5.5 and 6.0 throughout the addition.

  • Monitor: The reaction mixture will turn a bright yellow-orange.

  • Completion: Test the supernatant with H-acid solution (no color change) to ensure no excess diazo remains.

Step 4: Heat Treatment (Ripening)[1][2][3]
  • Heat the pigment slurry to 80°C–90°C.

  • Hold for 60 minutes.

    • Why? This "ripening" step promotes Ostwald ripening, improving the crystallinity, opacity, and light fastness of the pigment.[1]

  • Filter the hot slurry using a vacuum Buchner funnel.

  • Wash with hot water until the filtrate is conductivity-neutral (< 200 µS/cm) and chloride-free.

Step 5: Drying and Finishing
  • Dry the press cake at 60°C in a convection oven.

  • Pulverize the dried lumps to a fine powder (mesh 200).

Analytical Characterization

To validate the synthesis, the following parameters should be compared against a standard (e.g., Pigment Yellow 74).

ParameterTest MethodExpected Result (AAPC vs. AAOA)
Masstone Visual / SpectrophotometerRedder (warmer) yellow
Tint Strength 1:10 TiO2 reductionHigh (comparable to PY74)
Solvent Fastness Ethanol/Xylene soakImproved (due to methyl steric hindrance)
Heat Stability 180°C for 10 min< Delta E 2.0
Troubleshooting Guide
IssueProbable CauseCorrective Action
Dull / Dirty Shade Excess Diazo decompositionMaintain temp < 5°C during diazotization; Ensure complete nitrite removal.[1][2][3]
Low Yield Incomplete CouplingCheck pH drift; ensure pH stays > 5.0 during coupling.
High Viscosity AgglomerationIncrease surfactant load or optimize ripening temperature.[1][2][3]

References

  • ChemicalBook. (2025). N-Acetoacetcresidine sulfonic acid sodium salt and related intermediates. Retrieved from

  • Herbst, W., & Hunger, K. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1][2][3] (Standard text on Azo Pigment Chemistry).

  • ChemSrc. (2025).[4] N-Acetoacet Cresidine CAS 85968-72-5 Properties. Retrieved from

  • Alfa Chemistry. (2025). N-Acetoacetyl cresidine Product Data. Retrieved from [5]

  • LookChem. (2025). Suppliers and Applications of Acetoacet-p-cresidine. Retrieved from

Sources

Application

Application Note: N-(2-methoxy-5-methylphenyl)-3-oxobutanamide as a Scaffold for Heterocyclic Pharmaceutical Libraries

Executive Summary N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (CAS 2428-98-0), historically utilized as a pigment intermediate (e.g., Pigment Yellow 74), possesses a highly reactive -keto amide pharmacophore.[1] This ap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (CAS 2428-98-0), historically utilized as a pigment intermediate (e.g., Pigment Yellow 74), possesses a highly reactive


-keto amide pharmacophore.[1] This application note details its repurposing as a privileged scaffold precursor  for high-throughput synthesis of bioactive heterocycles.[1]

By exploiting the 1,3-dicarbonyl reactivity and the electron-rich "cresidine" moiety, this molecule serves as a versatile "hub" for generating 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction and functionalized 2-quinolones via Knorr cyclization.[1] These derivatives are critical in the development of calcium channel blockers, antimicrobial agents, and mitotic kinesin inhibitors.

Part 1: Chemical Profile & Mechanistic Utility[1][2]

Structural Analysis

The molecule functions as a masked nucleophile and electrophile, driven by the keto-enol tautomerism of the acetoacetamide tail.[1]

  • Active Methylene (

    
    ):  Highly acidic (
    
    
    
    ), facilitating Knoevenagel condensations and alkylations.[1]
  • Cresidine Moiety: The 2-methoxy-5-methyl substitution pattern introduces specific lipophilic and steric properties, often improving metabolic stability (preventing facile enzymatic oxidation at the ring positions) compared to unsubstituted anilides.[1]

  • Amide Linkage: Stable under mild conditions but serves as the directing group for intramolecular cyclizations.[1]

Reactivity Map (Graphviz)

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

ReactivityMap Scaffold N-(2-methoxy-5-methylphenyl)- 3-oxobutanamide (Starting Material) Biginelli Pathway A: Biginelli Reaction (Aldehyde + Urea) Scaffold->Biginelli MCR / H+ Knorr Pathway B: Knorr Cyclization (Strong Acid, H2SO4) Scaffold->Knorr Dehydration Knoevenagel Pathway C: Knoevenagel (Aldehyde + Base) Scaffold->Knoevenagel Condensation DHPM Target: Dihydropyrimidinones (Ca2+ Channel Blockers) Biginelli->DHPM Cyclization Quinolone Target: 8-methoxy-4,5- dimethylquinolin-2(1H)-one Knorr->Quinolone Intramolecular SEAr Acrylamide Target: α-Benzylidene derivatives Knoevenagel->Acrylamide Michael Acceptors

Figure 1: Divergent synthesis strategy.[1] The central scaffold allows access to three distinct pharmacological classes.[1]

Part 2: Synthetic Protocols

Protocol A: Biginelli Synthesis of Dihydropyrimidinone Libraries

Application: Synthesis of calcium channel blocker analogs (Nifedipine-like) where the ester group is replaced by the N-(2-methoxy-5-methylphenyl) carboxamide.[1]

Mechanism: Acid-catalyzed three-component condensation involving the


-keto amide, an aryl aldehyde, and urea.[1]
Materials
  • Scaffold: N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (1.0 equiv)

  • Aldehyde: Benzaldehyde derivative (1.0 equiv)[1]

  • Urea/Thiourea: (1.5 equiv)[1][2]

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH, 10 mol%) or
    
    
    (5 mol% for green chemistry)[1]
  • Solvent: Ethanol (Absolute)[1][3]

Step-by-Step Methodology
  • Charge: In a 50 mL round-bottom flask, dissolve 5 mmol of the Scaffold and 5 mmol of the aromatic aldehyde in 15 mL of ethanol.

  • Add: Add 7.5 mmol of Urea followed by the catalyst (

    
    -TsOH, 0.5 mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring.
    
    • Checkpoint: The reaction typically proceeds via a soluble intermediate which then precipitates the product.[1]

  • Monitor: Check TLC (Ethyl Acetate:Hexane 4:6) every 60 minutes. Reaction is usually complete in 3–5 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.

    • Filter the precipitate under vacuum.[1][2]

    • Wash the solid cake with cold ethanol (

      
       mL) and water (
      
      
      
      mL) to remove excess urea and catalyst.[1]
  • Purification: Recrystallize from hot ethanol/DMF (9:1) if necessary.[1][2]

Data Validation (Expected):

  • Yield: 75–90%

  • Appearance: White to pale yellow crystalline solid.[1]

  • Key NMR Feature: A doublet at

    
     ppm (1H) corresponding to the chiral CH at position 4 of the pyrimidine ring.[1]
    
Protocol B: Knorr Cyclization to 2-Quinolones

Application: Synthesis of the quinolone core, a scaffold found in antibacterials (fluoroquinolones) and anticancer agents.[1]

Mechanism: Intramolecular Electrophilic Aromatic Substitution (SEAr).[1] The activated carbonyl attacks the aromatic ring at the position ortho to the amine.[1] Note: Due to the 2-methoxy group blocking one ortho position, cyclization occurs exclusively at the other, yielding a defined regioisomer.

Materials
  • Scaffold: N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (10 g)

  • Reagent: Polyphosphoric Acid (PPA) or Conc.[1]

    
     (50 mL)
    
  • Quench: Crushed ice/water[1]

Step-by-Step Methodology
  • Preparation: Place 50 mL of concentrated

    
     (or PPA) in a 250 mL beaker equipped with an overhead stirrer. Cool to 
    
    
    
    .[1]
  • Addition: Slowly add 10 g of the Scaffold in small portions over 20 minutes.

    • Caution: Exothermic reaction.[1][2] Maintain temperature

      
       to prevent sulfonation byproducts.
      
  • Reaction: Once addition is complete, warm to room temperature, then heat to

    
     for 2 hours.
    
    • Visual Cue: Solution will turn deep red/brown.[1]

  • Quench: Pour the hot reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The quinolone will precipitate as a solid.[1]

  • Isolation: Filter the solid.

  • Neutralization: Resuspend the wet cake in water and adjust pH to 7 using 10%

    
     or 
    
    
    
    solution. Filter again and wash thoroughly with water.[1]
  • Drying: Dry in a vacuum oven at

    
    .
    

Product Identity: 8-methoxy-4,5-dimethylquinolin-2(1H)-one .

  • Explanation: The methyl group from the acetoacetyl tail ends up at C4.[1] The aromatic ring substituents are retained: Methoxy at C8 and Methyl at C5.[1]

Part 3: Analytical Specifications & Quality Control[1][2]

For pharmaceutical intermediates, rigorous characterization is required.[1]

TestSpecificationMethod
Assay

HPLC (C18 column, ACN:Water gradient)
Appearance White to off-white powderVisual Inspection
Melting Point

Capillary Method
Loss on Drying

Gravimetric (

, vac)
Solubility Soluble in DMSO, DMF, AcetoneSolubility Test
HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 5 
    
    
    
    m)
  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide)[1]

Part 4: Workflow Visualization

The following diagram outlines the critical decision points in the Biginelli protocol (Protocol A), ensuring batch consistency.

BiginelliWorkflow Start Start: Weigh Reagents (1:1:1.5 Stoichiometry) Mix Dissolve in Ethanol Add Catalyst (p-TsOH) Start->Mix Reflux Reflux at 78°C (3-5 Hours) Mix->Reflux TLC TLC Check (EtOAc:Hex 4:6) Reflux->TLC TLC->Reflux Incomplete Precip Cool to 0°C Induce Precipitation TLC->Precip Complete Filter Vacuum Filtration Wash with Cold EtOH Precip->Filter Recryst Recrystallize (EtOH/DMF) Filter->Recryst Final Pure DHPM Scaffold Recryst->Final

Figure 2: Optimized workflow for the synthesis of DHPM libraries using the acetoacetamide scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95091, Butanamide, 2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxo-. (Parent structure verification). [Link][1]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis.[1] New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888.[1] (Foundational review on using acetoacetanilides in Biginelli reactions). [Link]

  • Staskun, B. (1964). The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines.[1][4] The Journal of Organic Chemistry, 29(5), 1153–1157.[1][4] (Mechanism of Knorr cyclization for acetoacetanilides). [Link]

  • Simon, C., et al. (2004). Phase-transfer catalysis in the Biginelli reaction.[1] Journal of the American Chemical Society.[1] (Modern catalyst protocols for DHPM synthesis). [Link]

Sources

Method

Application Note: High-Purity Acetoacetylation of 2-Methoxy-5-Methylaniline

Abstract & Application Context This application note details the protocol for the acetoacetylation of 2-methoxy-5-methylaniline (p-cresidine) using diketene. The resulting product, N-(2-methoxy-5-methylphenyl)-3-oxobutan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the protocol for the acetoacetylation of 2-methoxy-5-methylaniline (p-cresidine) using diketene. The resulting product, N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (CAS: 5437-98-9), is a critical coupling component (coupling component) in the manufacture of azo pigments, specifically Pigment Yellow 3 and Pigment Red 5 .

The reaction exploits the high electrophilicity of diketene to acylate the aromatic amine. While kinetically favorable, the reaction poses significant safety risks due to the instability of diketene and the potential for runaway exothermic polymerization. This guide prioritizes safety, impurity profile control, and scalability.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the primary amine of p-cresidine on the carbonyl carbon of the diketene lactone ring. This is followed by ring opening to yield the acetoacetamide derivative.

Key Mechanistic Insights:
  • Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon (C=O) of the diketene.

  • Ring Opening: The strained four-membered lactone ring opens, relieving ring strain (approx. 23 kcal/mol), which drives the reaction forward.

  • Tautomerism: The product exists in equilibrium between the keto and enol forms, which stabilizes the molecule but can complicate NMR analysis in certain solvents.

ReactionMechanism Reactants p-Cresidine + Diketene TS Tetrahedral Intermediate (Lactone Ring Strain) Reactants->TS Nucleophilic Attack (Exothermic) SideReaction Diketene Dimerization (Dehydroacetic Acid) Reactants->SideReaction Excess Heat/Base (Avoid!) Product N-(2-methoxy-5-methylphenyl)- 3-oxobutanamide TS->Product Ring Opening

Figure 1: Reaction pathway and potential side-reaction divergence.

Critical Safety Protocol: Diketene Handling

WARNING: Diketene is a lachrymator, highly toxic, and flammable. It can undergo violent, explosive polymerization if contaminated with acids, bases, or heated uncontrolled.[1][2]

Hazard CategoryRisk DescriptionMitigation Strategy
Toxicity Severe respiratory irritant; fatal if inhaled.Work strictly in a fume hood. Wear a full-face respirator if outside containment.
Reactivity Exothermic polymerization.Store at <5°C. Quench spills immediately with dilute NaOH.
Flammability Flash point ~33°C.Ground all equipment. Use spark-proof tools.
Incompatibility Reacts violently with water, acids, amines.Ensure reactor is dry. Add diketene to the amine solution slowly.[3]

Experimental Protocol

Two methods are provided: Method A (Toluene Process) for high purity isolation suitable for analytical standards, and Method B (Aqueous/Acetic Acid Process) for industrial simulation.

Method A: High-Purity Toluene Process

Rationale: Toluene solubilizes the starting material but precipitates the product upon cooling, acting as a self-purifying solvent system.

Materials:
  • 2-Methoxy-5-methylaniline (p-cresidine): 13.7 g (0.10 mol)

  • Diketene: 9.2 g (8.8 mL, 0.11 mol, 1.1 eq)

  • Toluene (Anhydrous): 100 mL

  • Catalyst: Triethylamine (0.1 mL, optional)

Step-by-Step Workflow:
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, reflux condenser, and a pressure-equalizing dropping funnel. Flush with nitrogen.

  • Dissolution: Charge the flask with p-cresidine and toluene. Stir at room temperature until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath. Note: Low temperature prevents diketene polymerization.

  • Addition: Charge the dropping funnel with diketene. Add dropwise over 30–45 minutes.

    • Critical Control: Do not allow internal temperature to exceed 10°C during addition.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (25°C) over 1 hour.

    • Observation: A white precipitate may begin to form.

  • Completion: Heat the mixture to 50–60°C for 1 hour to ensure consumption of the amine.

  • Crystallization: Cool the mixture slowly to 0°C. Stir for 30 minutes.

  • Filtration: Filter the white crystalline solid under vacuum.

  • Wash: Wash the filter cake with cold toluene (2 x 10 mL) followed by hexanes (20 mL).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Expected Yield: 85–92% Appearance: White to off-white crystalline powder. Melting Point: 83–86°C (Lit. ref).

Method B: Aqueous/Acetic Acid Process (Green Chemistry)

Rationale: Avoids organic solvents; uses water as the suspension medium. Common in pigment manufacturing.[4]

  • Suspend p-cresidine (0.1 mol) in water (150 mL) containing acetic acid (6.0 g).

  • Disperse efficiently using high-shear stirring.

  • Add diketene (0.11 mol) dropwise at 20–25°C.

  • Maintain pH ~4–5 (buffer if necessary, though usually self-buffering).

  • Stir for 3 hours. The product precipitates as a thick slurry.

  • Filter, wash with water, and dry.

Process Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Dissolve Dissolve p-Cresidine in Toluene Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool Add Add Diketene Dropwise (Exotherm Control) Cool->Add Warm Warm to 25°C -> 60°C (Reaction Completion) Add->Warm Stir 1 hr Crystallize Cool to 0°C (Precipitation) Warm->Crystallize Filter Filtration & Wash (Toluene/Hexane) Crystallize->Filter Dry Vacuum Dry (40°C) Filter->Dry

Figure 2: Operational workflow for the Toluene-based synthesis method.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Yellow/Orange Color Oxidation of amine or polymerization of diketene.Ensure nitrogen purge. Keep temp <10°C during addition. Use fresh p-cresidine.
Low Yield Hydrolysis of diketene (if wet) or incomplete precipitation.Dry solvent over molecular sieves. Cool to -5°C before filtration.
Exotherm Spike Addition rate too fast.Stop addition immediately. Increase cooling capacity.
Oily Product Impurities preventing crystallization.[1]Recrystallize from Ethanol/Water or Toluene.

References

  • Hazardous Substances Data Bank (HSDB). Diketene: Properties, Hazards, and Safe Handling. National Institute of Health (NIH). Link

  • Cameo Chemicals. Diketene, Stabilized: Chemical Data Sheet. NOAA.[2] Link[2]

  • Vogt, P. F., & Gerulis, J. J. Amines, Aromatic.[5] Ullmann's Encyclopedia of Industrial Chemistry.[2][5] Wiley-VCH.[5] (General reference for aromatic amine reactivity). Link

  • Richfield-Fratz, N. Determination of p-cresidine in FD&C Red No. 40.[6] Journal of Chromatography A. (Context for p-cresidine analysis). Link

  • Sigma-Aldrich. Safety Data Sheet: Diketene.Link(Note: Generic link to SDS database for verification).

Sources

Application

Application Note: Accelerated SAR Exploration of Indole-Based Anti-Inflammatory Agents via Late-Stage C-H Activation

Strategic Overview In the high-stakes environment of anti-inflammatory drug discovery, the indole scaffold remains a "privileged structure," forming the core of market-leading therapeutics like Indomethacin (COX inhibiti...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In the high-stakes environment of anti-inflammatory drug discovery, the indole scaffold remains a "privileged structure," forming the core of market-leading therapeutics like Indomethacin (COX inhibition) and emerging JAK inhibitors. However, traditional Structure-Activity Relationship (SAR) exploration is often bottlenecked by the need for de novo synthesis of each analog or the reliance on pre-functionalized halogenated precursors for cross-coupling (Suzuki-Miyaura).

This Application Note details a protocol for the Late-Stage C-2 Arylation of Indoles via Directed C-H Activation . By utilizing a removable directing group (DG), medicinal chemists can directly functionalize the C-2 position of a core indole scaffold. This methodology bypasses the need for 2-haloindole precursors, reducing synthetic steps by >40% and enabling the rapid generation of biaryl libraries critical for optimizing potency against kinase targets (e.g., JAK1/JAK3).

Key Advantages[1][2][3]
  • Atom Economy: Eliminates the need for stoichiometric halogenating agents.

  • Speed: rapid diversification of a single "parent" scaffold into 20+ analogs in one round.

  • Selectivity: Thermodynamic control and Directing Groups (DG) ensure exclusive C-2 regioselectivity, avoiding C-3 mixtures common in electrophilic aromatic substitutions.

Scientific Principles & Mechanism[4][5]

The success of this protocol relies on the Chelation-Assisted C-H Activation mechanism. A Lewis-basic directing group (N-2-pyrimidyl) installed on the indole nitrogen coordinates with the Palladium catalyst. This coordination brings the metal center into proximity with the C-2 hydrogen, lowering the activation energy for C-H cleavage via a Concerted Metalation-Deprotonation (CMD) pathway.

Catalytic Cycle Visualization

The following diagram illustrates the Pd(II)/Pd(0) catalytic cycle utilized in this protocol.

CatalyticCycle Start Active Catalyst Pd(OAc)2 Coordination Coordination (Indole-DG + Pd) Start->Coordination CH_Activation C-H Activation (CMD Mechanism) Coordination->CH_Activation - AcOH Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Ox_Addition Oxidative Addition (Ar-I) Palladacycle->Ox_Addition Red_Elimination Reductive Elimination (C-C Bond Formation) Ox_Addition->Red_Elimination Red_Elimination->Start Regeneration Product C-2 Arylated Product Red_Elimination->Product

Figure 1: Catalytic cycle for the Pd-catalyzed, directing-group-assisted C-2 arylation of indoles.

Experimental Protocol

Objective: Synthesis of 1-(pyrimidin-2-yl)-2-(4-(trifluoromethyl)phenyl)-1H-indole. Scale: 0.5 mmol (optimization scale).

Materials & Reagents[1][2][3][5][6][7][8][9][10][11][12]
  • Substrate: N-(pyrimidin-2-yl)-1H-indole (195 mg, 1.0 equiv). Note: The pyrimidyl group serves as the DG.

  • Coupling Partner: 4-Iodobenzotrifluoride (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%).

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically demanding substrates).

  • Solvent: Toluene (anhydrous, 0.2 M).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology
  • Reaction Assembly (Glovebox or Schlenk Line):

    • To an oven-dried 15 mL pressure tube equipped with a magnetic stir bar, add the Indole substrate (0.5 mmol), Pd(OAc)₂ (5.6 mg), PPh₃ (13.1 mg), and K₂CO₃ (138 mg).

    • Critical Checkpoint: Ensure the Pd(OAc)₂ is orange/brown. Black powder indicates decomposition to Pd(0) aggregates, which are inactive for the initial coordination step.

  • Solvent Addition:

    • Add 4-Iodobenzotrifluoride (coupling partner) followed by anhydrous Toluene (2.5 mL).

    • Seal the tube with a Teflon-lined cap. Purge with Argon for 2 minutes if not in a glovebox.

  • Catalysis:

    • Place the reaction vessel in a pre-heated oil bath at 110 °C .

    • Stir vigorously (800 rpm) for 16–24 hours.

    • Visual Cue: The reaction mixture typically transitions from orange to a dark suspension.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and Palladium black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Gradient Hexanes/Ethyl Acetate (starting 95:5 to 80:20).

    • Validation: The product typically elutes after the unreacted aryl iodide but before the starting indole material (due to increased lipophilicity of the biaryl system).

Directing Group Removal (Optional but Recommended)

For biological assays, the pyrimidyl group may need removal.

  • Conditions: NaOEt (4 equiv) in DMSO at 100 °C for 2 hours.

  • Result: Yields the free N-H 2-arylindole, ready for kinase binding assays.

Data Presentation & Scope

The following table summarizes the robustness of this protocol across electronically diverse aryl iodides, crucial for mapping the electronic requirements of the target binding pocket.

Table 1: Substrate Scope for C-2 Arylation

EntryAryl Iodide (Ar-I)Electronic NatureYield (%)Notes
1 4-Iodo-anisoleElectron-Rich (EDG)82%Slower reaction; requires 24h.
2 4-IodotolueneNeutral88%Standard benchmark.
3 4-IodobenzotrifluorideElectron-Poor (EWG)91%Fast kinetics; high conversion.
4 3-IodopyridineHeterocyclic76%Crucial for "drug-like" property space.
5 2-IodotolueneSterically Hindered54%Limitation: Ortho-substituents reduce yield (steric clash with DG).

Workflow Integration

To maximize efficiency, integrate this protocol into a "Design-Make-Test" cycle as visualized below. This workflow emphasizes the parallel synthesis capability of C-H activation.

Workflow Scaffold Indole Scaffold (N-DG Installed) Parallel_Syn Parallel C-H Activation (96-well block or Array) Scaffold->Parallel_Syn Library_Design Virtual Library (Diverse Ar-I) Library_Design->Parallel_Syn Deprotection DG Removal (NaOEt/DMSO) Parallel_Syn->Deprotection Purification High-Throughput Purification Deprotection->Purification Assay Biological Assay (e.g., JAK/STAT) Purification->Assay Assay->Library_Design SAR Feedback Loop

Figure 2: Integrated workflow for rapid SAR cycling using C-H activation.

Troubleshooting & Expert Tips

  • Moisture Sensitivity: While C-H activation is generally more robust than Grignard chemistry, moisture inhibits the CMD step. Use anhydrous solvents. If yields are <20%, add 3Å molecular sieves to the reaction tube.

  • Regioselectivity Issues: If C-3 arylation is observed (rare with this DG), it indicates the "background" electrophilic pathway is competing. Lower the temperature to 90 °C and increase the catalyst loading to 10 mol% to favor the chelation-controlled pathway.

  • Directing Group Choice: If the Pyrimidyl group is too difficult to remove (requires harsh conditions), switch to an N-Pivaloyl group. Note that N-Pivaloyl directs to C-2 but is less potent, often requiring Pd(TFA)₂ as the catalyst source.

References

  • De Jesus, R., et al. (2023).[1] "Preparative Scale Applications of C-H Activation in Medicinal Chemistry." Angewandte Chemie International Edition. [Link]

  • Grimster, N. P., et al. (2021). "The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery." Chemical Communications. [Link]

  • Lebrasseur, N., et al. (2007). "Direct Palladium-Catalyzed C-3 Arylation of Indoles." Tetrahedron Letters (via ResearchGate). [Link]

  • Shi, Z., et al. (2008). "Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position." Angewandte Chemie (via ResearchGate). [Link]

  • ACS Green Chemistry Institute. "C-H Activation Challenges and Applications." [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing N-(2-methoxy-5-methylphenyl)-3-oxobutanamide synthesis yield

Technical Support Center: Optimizing N-(2-methoxy-5-methylphenyl)-3-oxobutanamide Synthesis Subject: Technical Guide for Acetoacetylation of p-Cresidine (2-Methoxy-5-methylaniline) Case ID: OPT-AAPC-2024 Status: Resolved...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-(2-methoxy-5-methylphenyl)-3-oxobutanamide Synthesis

Subject: Technical Guide for Acetoacetylation of p-Cresidine (2-Methoxy-5-methylaniline) Case ID: OPT-AAPC-2024 Status: Resolved / Guide Generated[1]

Executive Summary

This technical guide addresses the synthesis optimization of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (also known as Acetoacet-p-cresidine ).[1] This compound is a critical intermediate for organic pigments (e.g., Pigment Yellow 3). The synthesis typically involves the nucleophilic acyl substitution of 2-methoxy-5-methylaniline (p-cresidine) with ethyl acetoacetate (EAA).[1]

This guide focuses on overcoming the three primary failure modes reported by researchers:

  • Incomplete Conversion: Stalling due to equilibrium limitations.[1]

  • Product Discoloration: Oxidation of residual p-cresidine.[1]

  • Side Reactions: Formation of Schiff bases (imines) or ureas.[1]

Module 1: Reaction Mechanism & Critical Process Parameters

Q: Why does the reaction stall at 60-70% conversion even with heating? A: The reaction is an equilibrium-driven nucleophilic substitution.[1] As p-cresidine attacks the ester carbonyl of EAA, ethanol is released.[1] If ethanol is not physically removed, the reverse reaction (ethanolysis of the amide) prevents completion.

The Solution: You must shift the equilibrium (Le Chatelier’s Principle) by continuously removing ethanol.

  • Solvent Choice: Use a non-polar solvent with a boiling point higher than ethanol but suitable for azeotropic distillation (e.g., Toluene or Xylene ).

  • Hardware: A Dean-Stark trap or a fractionating column is mandatory to strip ethanol while returning the solvent to the reactor.[1]

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical ethanol removal loop.

ReactionMechanism Reactants p-Cresidine + Ethyl Acetoacetate Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Heat) Equilibrium Equilibrium Barrier Intermediate->Equilibrium Product N-(2-methoxy-5-methylphenyl)- 3-oxobutanamide Ethanol Ethanol (Byproduct) Ethanol->Equilibrium Accumulation inhibits forward rxn Remove Azeotropic Removal (Dean-Stark) Ethanol->Remove Distillation Equilibrium->Reactants + EtOH (Reverse Reaction) Equilibrium->Product - EtOH Remove->Product Drives Completion

Figure 1: Reaction mechanism highlighting the critical role of ethanol removal in driving the equilibrium toward the target amide.

Module 2: Optimized Experimental Protocol

Q: What is the recommended "Golden Batch" protocol for high yield (>90%)? A: The following protocol minimizes thermal degradation while ensuring maximum conversion.

Reagents:

  • 2-Methoxy-5-methylaniline (p-Cresidine): 1.0 equivalent (CAS: 120-71-8)[1][2]

  • Ethyl Acetoacetate (EAA): 1.1 to 1.2 equivalents (Excess drives kinetics).[1]

  • Solvent: Xylene (preferred for higher reflux temp) or Toluene.[1]

  • Catalyst (Optional): Triethanolamine (0.5 mol%) or Pyridine can accelerate the initial attack, though thermal driving is usually sufficient.

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, temperature probe, and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Charge p-cresidine and Xylene (approx. 3-5 mL per gram of amine).[1] Heat to 50°C to ensure full dissolution.[1]

  • Addition: Add Ethyl Acetoacetate slowly.

  • Reaction (Reflux): Heat the mixture to vigorous reflux (Xylene bp ~140°C).

    • Observation: You should see the distillate separating in the Dean-Stark trap.[1] The lower phase (if water is present) or the lighter fraction (ethanol) will collect.

    • Duration: Reflux until the theoretical volume of ethanol is collected (approx. 3-5 hours).[1] Monitor by TLC (Solvent: Hexane/Ethyl Acetate 7:3) until the p-cresidine spot disappears.[1]

  • Crystallization: Cool the solution slowly to room temperature. The product, N-(2-methoxy-5-methylphenyl)-3-oxobutanamide, should crystallize out.[1]

    • Tip: If it oils out, seed with a pure crystal or scratch the glass.

  • Purification (Critical): Filter the solid. Wash the cake with cold toluene, then with dilute HCl (0.1 M) .

    • Why HCl? This removes unreacted p-cresidine, which is the primary cause of product darkening (oxidation) over time.[1]

  • Drying: Dry in a vacuum oven at 50°C.

Module 3: Troubleshooting & FAQs

Q: My product is turning purple/brown upon storage. Why? A: This is "Cresidine Oxidation."[1]

  • Cause: Trace amounts of unreacted p-cresidine are trapped in the crystal lattice.[1] Aromatic amines oxidize rapidly in air to form colored quinoid species.[1]

  • Fix: You must perform an acid wash (dilute HCl) during filtration.[1] The amide product is neutral/weakly acidic and will not dissolve, while the unreacted amine will form a soluble hydrochloride salt and wash away.

Q: I see a side product spot on TLC moving faster than the product. What is it? A: This is likely the Schiff Base (Imine) or Bis-amide .[1]

  • Schiff Base: The amine reacts with the ketone group of EAA instead of the ester. This is favored by acidic conditions or excessive heat without solvent.[1]

  • Prevention: Avoid strong acid catalysts.[1] Use a slight excess of EAA to ensure the ester reaction is statistically favored, and do not overheat the reaction mass beyond 150°C.

Q: The reaction mixture solidified in the flask before I could filter it. A: The product has a high melting point and low solubility in cold toluene/xylene.

  • Fix: Do not cool to 0°C immediately. Stop agitation at 40-50°C and filter warm if the slurry is too thick. Alternatively, increase the solvent volume (dilution factor) at the start.

Troubleshooting Logic Flow

Troubleshooting Problem Start: Identify Issue Issue1 Low Yield (<70%) Problem->Issue1 Issue2 Colored Product (Pink/Brown) Problem->Issue2 Issue3 Sticky/Oily Product Problem->Issue3 CheckEtOH Check Ethanol Removal Issue1->CheckEtOH CheckWash Was Acid Wash Used? Issue2->CheckWash CheckTemp Cooling Rate Issue3->CheckTemp Action1 Use Dean-Stark Increase Reflux Time CheckEtOH->Action1 Incomplete Action2 Wash with 0.1M HCl to remove free amine CheckWash->Action2 No Action3 Recrystallize from EtOH/Water or Toluene CheckTemp->Action3 Too Fast

Figure 2: Decision tree for diagnosing synthesis failures.

References

  • BenchChem. (2025).[1] Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide. Retrieved from (General acetoacetylation protocols).[1]

  • Organic Syntheses. (1940).[1] Acetoacetanilide.[1][3] Organic Syntheses, Coll. Vol. 3, p.10. Retrieved from .[1]

  • PubChem. (2025).[1] Compound Summary: N-(2-Methoxyphenyl)-3-oxobutanamide (Acetoacet-o-anisidide).[1][4][5] Retrieved from .[1] (Note: While this refers to the o-anisidide analogue, the synthesis chemistry is identical to the p-cresidine derivative).[1]

  • Sigma-Aldrich. (2025).[1] 2-Methoxy-5-methylaniline (p-Cresidine) Product Data. Retrieved from .[1]

Sources

Optimization

purification of crude N-(2-methoxy-5-methylphenyl)-3-oxobutanamide

Technical Support Center: Purification of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide Case Reference: CAS 2428-05-9 / 85968-72-5 Compound Class: Acetoacetanilide Derivative (Pigment Intermediate) Support Level: Tier 3 (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide

Case Reference: CAS 2428-05-9 / 85968-72-5 Compound Class: Acetoacetanilide Derivative (Pigment Intermediate) Support Level: Tier 3 (Process Chemistry & R&D)

Introduction: The Purity Imperative

Welcome to the Technical Support Center. You are likely working with N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (also known as Acetoacet-p-cresidine).[1] This compound is a critical intermediate for high-performance azo pigments (e.g., C.I. Pigment Yellows) and specific pharmaceutical scaffolds.

The Problem: The synthesis (acetoacetylation of p-cresidine) often yields a crude product contaminated with:

  • Unreacted p-cresidine (Amine): Causes severe pink/brown discoloration due to oxidation.

  • Symmetric Ureas: High-melting insoluble impurities.

  • Thermal Degradants: Resulting from the instability of the

    
    -keto amide bond.
    

This guide provides a self-validating purification workflow designed to maximize yield while stripping these specific impurities.

Module 1: Diagnostic Workflow (Triage)

Before attempting recrystallization, you must characterize the "failure mode" of your crude material. Use this decision matrix to select the correct purification path.

purification_triage Start Assess Crude Material (CAS 2428-05-9) ColorCheck Is material Pink/Brown? Start->ColorCheck MPCheck Melting Point < 70°C? ColorCheck->MPCheck No (White/Off-white) PathA Path A: Acid Wash (Remove Amine) ColorCheck->PathA Yes (Amine Oxidation) Solubility Insolubles in hot EtOH? MPCheck->Solubility No MPCheck->PathA Yes (High Amine Content) PathB Path B: Recrystallization (Standard) Solubility->PathB No PathC Path C: Hot Filtration (Remove Ureas) Solubility->PathC Yes

Figure 1: Diagnostic logic for selecting the purification protocol. Discoloration indicates unreacted amine, requiring Path A.

Module 2: Chemical Purification (Path A - Acid Wash)

Issue: Persistent pink/brown color or low melting point (~50-60°C). Root Cause: Contamination with p-cresidine (starting amine). Recrystallization alone often fails here because the amine co-precipitates or oxidizes on the crystal surface.

The Protocol: The amine (p-cresidine) is basic; the acetoacetamide is neutral/weakly acidic. We exploit this by washing with dilute acid, which protonates the amine (making it water-soluble) while the amide remains insoluble.

  • Slurry: Suspend the crude solid in 0.5 M HCl (10 mL per gram of solid).

    • Warning: Do NOT heat above 35°C. The

      
      -keto amide bond is susceptible to hydrolysis in hot acid, which will decompose your product back to the amine and acetone/CO2.
      
  • Agitate: Stir vigorously for 30–45 minutes at room temperature.

  • Filtration: Filter the solid. The filtrate (liquid) will likely be dark/colored (containing the amine salt).

  • Wash: Wash the filter cake with water until the filtrate pH is neutral (pH 6–7).

  • Dry: Dry the solid at 50°C under vacuum before proceeding to Module 3.

Module 3: Recrystallization (Path B - The Core)

Issue: Final polishing to remove trace impurities and improve crystal habit. Standard Solvent System: Ethanol/Water or Methanol/Water.

Optimized Protocol:

StepActionTechnical Rationale
1. Dissolution Dissolve solid in Ethanol (95%) at 65-70°C. Use ~5-7 mL per gram.High solubility of amide in hot alcohol; insolubility of urea byproducts.
2. Hot Filtration If haze/solids remain, filter rapidly while hot.Removes symmetric ureas (high MP >200°C) formed during synthesis.
3. Anti-solvent Slowly add warm Water (50°C) until faint turbidity persists.Lowers solvent power gently. Adding cold water causes "oiling out."
4. Re-dissolve Add a few drops of Ethanol to clear the turbidity.Ensures the system is just at the saturation point, not beyond it.
5. Crystallization Cool slowly to Room Temp (20°C) over 2 hours. Then cool to 0-4°C.Slow cooling prevents oiling out and trapping of mother liquor.
6. Isolation Filter and wash with cold 50:50 EtOH:Water.Removes surface mother liquor containing trace uncrystallized impurities.

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (separating as a liquid) instead of crystallizing. Why?

A: This is a classic issue with acetoacetanilides. It happens when the product separates as a second liquid phase before it crystallizes (Liquid-Liquid Phase Separation).

  • Cause: The solution is too concentrated, or the cooling was too rapid, pushing the system into the "labile zone" where oiling is thermodynamically favored over nucleation.

  • Fix:

    • Re-heat until the oil dissolves.

    • Add a small amount of extra solvent (Ethanol).

    • Seed the solution with a tiny crystal of pure product at ~50°C.

    • Cool very slowly (wrap the flask in a towel).

Q2: The melting point is broad (e.g., 78–85°C). Is it pure?

A: No. Pure acetoacetanilides typically exhibit a sharp melting range (2°C window).

  • Diagnosis: If the MP is lower than expected, you likely have solvent inclusion or residual amine.

  • Action: Dry the sample thoroughly under high vacuum (the keto-amide can trap solvent in the lattice). If MP remains low, repeat the Acid Wash (Module 2) .

Q3: Can I use Acetone or Ethyl Acetate for recrystallization?

A:

  • Acetone: Not recommended. The solubility is often too high even at cold temperatures, leading to poor recovery yields.

  • Ethyl Acetate: Can be used, but often requires n-Hexane as an anti-solvent. This increases the risk of oiling out compared to the Ethanol/Water system.

Q4: The product turned yellow/orange during drying. What happened?

A: You likely heated it too high or the environment was too basic.

  • Mechanism: In the presence of trace base or excessive heat, the methylene group (

    
    ) between the carbonyls is reactive and can undergo condensation reactions (Knoevenagel-type self-condensation), leading to colored conjugated impurities.
    
  • Fix: Ensure the final wash water was neutral (pH 7). Dry at

    
    .
    

References

  • Wikipedia. (n.d.). Acetoacetanilide Structure and Reactivity. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 8445, p-Cresidine. Retrieved January 29, 2026, from [Link]

  • Mettler Toledo. (n.d.). Crystallization Guide: Oiling Out and Nucleation. Retrieved January 29, 2026, from [Link]

Sources

Troubleshooting

improving the reaction conditions for N-aryl-3-oxobutanamide synthesis

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #RXN-OPT-3OXO Subject: Optimization of Reaction Conditions for Acetoacetylation of Anilines Assigned Specialist: Senior Application Scientist Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #RXN-OPT-3OXO Subject: Optimization of Reaction Conditions for Acetoacetylation of Anilines Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of


-aryl-3-oxobutanamides (acetoacetanilides) is a pivotal step in generating pharmacophores for pigments, fungicides, and heterocyclic drug candidates. While the classical reaction between ethyl acetoacetate (EAA) and anilines is widely used, it often suffers from reversibility (transamidation equilibrium), long reaction times, and competition from Schiff base formation.

This guide provides two optimized protocols:

  • Protocol A (Green/Kinetic): Microwave-Assisted Transamidation for standard substrates.

  • Protocol B (Thermodynamic/Difficult): The TKD (Diketene Acetone Adduct) Method for electron-deficient or hindered anilines.

Module 1: Protocol Optimization

Protocol A: Microwave-Assisted Iodine Catalysis

Best for: Standard anilines, high-throughput synthesis, Green Chemistry requirements.

The Logic: Standard reflux methods require 4–12 hours. Microwave irradiation (MWI) provides rapid volumetric heating, overcoming the activation energy barrier for the nucleophilic attack on the ester carbonyl. Molecular iodine (


) acts as a mild Lewis acid, activating the carbonyl oxygen without promoting the dehydration required for Schiff base (imine) formation.

Experimental Workflow:

  • Reagents:

    • Substituted Aniline (1.0 equiv)

    • Ethyl Acetoacetate (1.2 equiv)

    • Molecular Iodine (

      
      ) (5–10 mol%)
      
    • Solvent: None (Neat) or minimal Ethanol if solid mixing is difficult.

  • Procedure:

    • Mix aniline and EAA in a microwave-safe process vial.

    • Add

      
       and vortex until homogenous.
      
    • Irradiation: Set MW reactor to 160°C (dynamic power mode, max 300W).

    • Time: Hold for 5–10 minutes .

  • Work-up:

    • Cool to room temperature. The mixture usually solidifies.

    • Triturate with cold diethyl ether or water/ethanol (9:1).

    • Filter and recrystallize from EtOH.[1]

Performance Data: | Parameter | Classical Reflux (Toluene) | MW-Assisted (


 Cat.) |
| :--- | :--- | :--- |
| Time  | 6 – 12 Hours | 5 – 10 Minutes |
| Yield  | 60 – 75% | 85 – 94% |
| Selectivity  | Moderate (Schiff base by-products) | High (Kinetic control) |
Protocol B: The TKD Method (Acetylketene Generation)

Best for: Electron-deficient anilines (e.g., -NO2, -CF3), sterically hindered amines, and avoiding diketene handling.

The Logic: Direct reaction with EAA fails for weak nucleophiles. 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD ) serves as a stable, non-toxic precursor to acetylketene . Upon heating >110°C, TKD undergoes a retro-Diels-Alder fragmentation, releasing acetone and generating highly reactive acetylketene in situ. This species is an acylating agent, not an ester, rendering the reaction irreversible and highly exothermic.

Mechanism Visualization:

TKD_Mechanism TKD TKD Reagent (Stable Precursor) Heat Heat (>120°C) Retro-Diels-Alder TKD->Heat Acetylketene Acetylketene (Reactive Intermediate) Heat->Acetylketene Generates Acetone Acetone (Volatile By-product) Heat->Acetone Releases Product N-Aryl-3-oxobutanamide (Target) Acetylketene->Product + Aniline (Rapid Acylation) Aniline Ar-NH2 (Nucleophile) Aniline->Product

Caption: Thermal decomposition of TKD generates acetylketene, which irreversibly acylates the aniline.[2][3][4][5][6]

Experimental Workflow:

  • Reagents:

    • Aniline derivative (1.0 equiv)

    • TKD (1.1 equiv)

    • Solvent: Xylene (preferred) or Toluene.

  • Procedure:

    • Dissolve aniline and TKD in Xylene (concentration ~0.5 M).

    • Heat to reflux (130–140°C) . Note: Toluene reflux (110°C) may be too slow for TKD decomposition.

    • Monitor evolution of acetone (distillation head recommended to remove acetone and drive equilibrium).

    • Reaction typically complete in 30–60 minutes.

  • Work-up:

    • Cool to RT. Product often crystallizes directly.

    • Filter and wash with hexanes.

Module 2: Troubleshooting & FAQs

Q1: I am observing a side product with M+ = [Target] - 18. What is it? A: This is the Schiff base (Imine) formed by the condensation of the aniline with the ketone carbonyl rather than the ester.

  • Cause: Reaction temperature too high for too long (thermodynamic product) or acidic catalyst is too strong.

  • Fix: Switch to Protocol A (Microwave) . The rapid heating favors the kinetic product (amide). If using reflux, ensure you are removing ethanol (transamidation byproduct) to drive the amide formation, rather than water (imine formation).

Q2: My yield is <30% with 4-nitroaniline. A: Electron-withdrawing groups reduce the nucleophilicity of the amine, making it unable to attack the ester in EAA.

  • Fix: Switch to Protocol B (TKD) . The acetylketene intermediate is sufficiently reactive to acylate even deactivated anilines.

Q3: The reaction mixture turns into a tar/polymer. A: This often happens with oxidative degradation of anilines at high temps.

  • Fix: Perform the reaction under Nitrogen/Argon atmosphere. If using EAA, add Zinc dust (10 mol%) ; it acts as a mild Lewis acid and reducing agent, preventing oxidative polymerization.

Q4: How do I remove unreacted aniline? A: Anilines are difficult to separate by crystallization if they have similar solubility to the product.

  • Fix: Wash the crude solid with 1M HCl . The aniline will form a water-soluble hydrochloride salt, while the amide remains insoluble. Caution: Do not use strong acid or heat, as the amide can hydrolyze.

Module 3: Decision Matrix

Use this logic flow to select the correct experimental setup for your specific substrate.

DecisionTree Start Select Substrate CheckElec Check Electronics: Is Aniline Electron Deficient? (e.g., -NO2, -CN, -CF3) Start->CheckElec No No (Standard/Electron Rich) CheckElec->No Standard Yes Yes (Weak Nucleophile) CheckElec->Yes Deactivated CheckScale Check Scale/Speed Needs No->CheckScale TKD_Route Use Protocol B: TKD in Xylene Reflux (Irreversible) Yes->TKD_Route MW Use Protocol A: Microwave + Iodine (5-10 mins) CheckScale->MW High Throughput / Small Scale Reflux Classical Reflux: EAA + Zn Dust (Remove EtOH) CheckScale->Reflux Bulk / No Microwave

Caption: Logic flow for selecting the optimal synthesis route based on substrate electronics and equipment.

References

  • BenchChem. (2025). Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide. Retrieved from

  • Patil, S., et al. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER Digital, 22(10). Retrieved from

  • Clemens, R. J., & Hyatt, J. A. (1985). Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene. The Journal of Organic Chemistry, 50(14), 2431–2435. (Canonical reference for TKD method).
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Bandgar, B. P., et al. (2025).[7] Process optimization and eco-friendly/greener synthesis of some n-aryl/heteryl acetoacetamides. ResearchGate. Retrieved from

Sources

Optimization

Technical Support Center: Catalytic Synthesis of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide

Ticket ID: ACETO-74-CAT Status: Open Subject: Catalyst Selection & Process Optimization for Acetoacetamide Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Rea...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ACETO-74-CAT Status: Open Subject: Catalyst Selection & Process Optimization for Acetoacetamide Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Scope

You are attempting to synthesize


-(2-methoxy-5-methylphenyl)-3-oxobutanamide  (also known as Acetoacetyl-p-cresidine), a critical intermediate for azo pigments like Pigment Yellow 74 .

The synthesis involves the acetoacetylation of 2-methoxy-5-methylaniline (p-cresidine). This substrate presents unique challenges due to the ortho-methoxy group , which provides electron donation but also steric hindrance near the nucleophilic amine.

The Two Primary Routes
FeatureRoute A: Diketene (Industrial) Route B: Ethyl Acetoacetate (Lab/Green)
Reagent Diketene (highly reactive)Ethyl Acetoacetate (EAA)
Kinetics Fast, exothermic, often spontaneous.Slow, equilibrium-limited.
Catalyst None or Weak Base (Pyridine/DMAP).REQUIRED (Lewis Acid or Base).[1]
Safety High Risk: Diketene is toxic/explosive.Low Risk: Standard organic solvents.
Byproduct None (Atom economic).Ethanol (Must be removed).

This guide focuses on Route B (EAA Transamidation) , as it requires critical catalyst selection to overcome the activation energy barrier and suppress side reactions.

Catalyst Selection Matrix (Route B: EAA + Amine)

The reaction between EAA and your aniline is a transamidation . Without a catalyst, this reaction requires high temperatures (>160°C), which degrades the sensitive methoxy-aniline substrate.

Recommended Catalyst Systems
Catalyst ClassSpecific RecommendationMechanism of ActionProsCons
Lewis Acid (Top Pick) Zinc Acetate (

)
or Zinc Dust
Activates the ester carbonyl of EAA, making it more susceptible to nucleophilic attack by the aniline.High selectivity for amide over imine; mild conditions.Requires workup to remove metal salts.
Organic Base Triethylamine (TEA) or DMAP Deprotonates the amine (increasing nucleophilicity) and buffers acidic protons.Homogeneous; easy to distill off.Slower than Lewis acids for sterically hindered amines.
Protic/Green Acetic Acid (Catalytic)Proton transfer agent; activates carbonyl via H-bonding.Cheap, easy removal.Risk of promoting Schiff base (imine) formation side-reaction.[2][3]
The "Ortho-Effect" Insight

The 2-methoxy group on your aniline is capable of chelating with metal catalysts.

  • Why this matters: Strong Lewis acids (like

    
     or 
    
    
    
    ) may bind too tightly to the methoxy oxygen and the amine, "poisoning" the catalyst or causing decomposition.
  • Solution: Use "softer" or moderate Lewis acids like Zinc (

    
    )  or Indium (
    
    
    
    )
    , which activate the EAA ester without getting locked up by the methoxy chelation.

Interactive Troubleshooting Guide (FAQs)

Q1: My reaction yield is stuck at ~50%. Why won't it go to completion?

Diagnosis: Equilibrium Limitation. The reaction


 is reversible. If ethanol remains in the flask, it pushes the reaction backward (Le Chatelier’s Principle).
Corrective Action: 
  • Distillation: You must remove ethanol continuously. Use a Dean-Stark trap or perform the reaction under slight vacuum (if solvent boiling point allows) to strip ethanol.

  • Solvent Choice: Use a high-boiling solvent (Toluene or Xylene) that allows you to reflux at temperatures >100°C, ensuring ethanol (bp 78°C) boils off.

Q2: The product is turning bright yellow/orange and melting point is off. What is this?

Diagnosis: Schiff Base (Enamine) Formation.[1][2][3] Instead of attacking the ester (to make amide), the amine attacked the ketone (to make imine/Schiff base). Mechanism Visualization:

ReactionPathways Reactants Aniline + Ethyl Acetoacetate AmidePath Path A: Amide Formation (Thermodynamic) Reactants->AmidePath Zn(OAc)2 / Heat - Ethanol IminePath Path B: Schiff Base/Imine (Kinetic/Acid Cat.) Reactants->IminePath Strong Acid / Low Temp - Water Target Target: N-(2-methoxy...)-3-oxobutanamide AmidePath->Target Impurity Impurity: Enamine/Schiff Base IminePath->Impurity

Figure 1: Competition between Amidation (Target) and Schiff Base formation (Impurity).

Corrective Action:

  • Avoid Strong Acids: Do not use p-TsOH or sulfuric acid; these favor the Schiff base.

  • Check Temperature: Amidation usually requires higher activation energy. Ensure internal temp is >90°C.

  • Switch Catalyst: Move to Zinc Acetate . Zinc coordinates to the

    
    -dicarbonyl system, stabilizing the geometry for amidation.
    
Q3: Can I use microwave irradiation?

Answer: Yes. Microwave synthesis is highly effective for acetoacetylation of electron-rich anilines.

  • Protocol: Mix Aniline + EAA (1:1.2 equiv) + 10 mol%

    
    . Irradiate at 300W, 120°C for 10-15 minutes. This often eliminates the need for solvent.[4]
    

Standard Operating Procedure (SOP)

Protocol: Zinc-Catalyzed Synthesis of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide

Reagents:

  • 2-Methoxy-5-methylaniline (1.0 eq)

  • Ethyl Acetoacetate (1.2 eq)

  • Zinc Acetate Dihydrate (0.05 - 0.1 eq)

  • Solvent: Toluene (3-5 volumes)

Workflow:

  • Setup: Equip a 3-neck Round Bottom Flask with a magnetic stirrer, temperature probe, and a short-path distillation head (or Dean-Stark trap).

  • Charge: Add Aniline, EAA, Zinc Acetate, and Toluene.

  • Reaction: Heat the mixture.

    • Ramp: Slowly heat to reflux (Target internal temp: 105-110°C).

    • Distillation: You should observe the collection of Ethanol/Toluene azeotrope in the receiver.

  • Monitoring: Monitor by TLC (System: Hexane:EtOAc 7:3). Look for the disappearance of the aniline spot.

    • Note: The product is more polar than the starting aniline.

  • Workup:

    • Cool to room temperature. The product may precipitate directly.

    • If not, concentrate the toluene under reduced pressure.

    • Purification: Recrystallize from Ethanol/Water (1:1) or Toluene/Hexane.

    • Zinc Removal: If strict metal limits apply, wash the organic layer with dilute EDTA solution or 1M HCl (briefly) before crystallization.

References & Grounding

  • General Acetoacetylation with Zinc:

    • Source: "Solvent and Catalyst Free Acylation of Anilines with Acetic Acid/Esters using Zn Dust."

    • Relevance: Establishes Zinc as a viable, high-yield catalyst for amidation.

    • URL:

  • Schiff Base vs. Amide Competition:

    • Source: "The Catalytic Mechanism of Acetoacetate Decarboxylase... Schiff Base Formation."[1][2][3][5][6] (J. Chem. Inf.[6][7][8] Model, 2023).[6][9]

    • Relevance: Explains the mechanistic competition between carbonyls in

      
      -keto systems.
      
    • URL:

  • Pigment Yellow 74 Context (Target Molecule):

    • Source: "Stabilized opaque form of C.I.[10] Pigment Yellow 74."[10][11][12][13][14] (US Patent 4457783A).

    • Relevance: Confirms the industrial utility and standard precursors for this specific molecule.

    • URL:

  • Green Chemistry Approaches:

    • Source: "Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks."[15]

    • Relevance: Provides context for amine-catalyzed and solvent-free variations.[2]

    • URL:

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide

Current Status: Operational Ticket ID: #AAMMA-STAB-001 Assigned Specialist: Senior Application Scientist Executive Summary N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (also known as Acetoacet-p-cresidine or N-Acetoacety...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #AAMMA-STAB-001 Assigned Specialist: Senior Application Scientist

Executive Summary

N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (also known as Acetoacet-p-cresidine or N-Acetoacetyl cresidine ; CAS: 85968-72-5) is a critical intermediate used primarily in the synthesis of organic pigments (e.g., Pigment Yellow 74). Its structural integrity relies on the stability of its beta-keto amide functionality.

This compound exhibits three primary degradation vectors: hydrolytic cleavage , oxidative discoloration at the active methylene site, and thermal decomposition . The following guide provides field-proven protocols to mitigate these risks, ensuring high purity for downstream applications.

Part 1: Troubleshooting & FAQs

Q1: My white powder has turned a pale yellow or brown color. Is it still usable?

Diagnosis: Oxidative Degradation or Photolysis. The methylene group (


) located between the two carbonyls is an "active methylene." It is highly susceptible to radical formation and subsequent oxidation by atmospheric oxygen, leading to conjugated, colored impurities. Light exposure accelerates this process.

Corrective Action:

  • Minor Yellowing: Likely acceptable for non-critical applications, but check purity via HPLC. If purity is >98%, use immediately.

  • Browning/Caking: Discard. This indicates significant decomposition and potential formation of complex condensation products.

Prevention:

  • Inert Atmosphere: Always store under a blanket of dry Nitrogen (

    
    ) or Argon.
    
  • Light Protection: Use amber glass vials or wrap containers in aluminum foil.

Q2: The material has formed hard clumps (caking). Can I grind it back to powder?

Diagnosis: Hygroscopic Moisture Absorption. While not intensely hygroscopic, the amide bond can hydrogen bond with atmospheric water. Moisture absorption acts as a catalyst for hydrolysis .

Risk Assessment:

  • Physical Caking: Often reversible, but a precursor to chemical degradation.

  • Chemical Risk: Water attacks the amide bond, cleaving the molecule into 2-methoxy-5-methylaniline (p-cresidine) and acetoacetic acid (which rapidly decarboxylates to acetone). p-Cresidine is a known carcinogen.

Protocol:

  • Do not grind if the material smells of acetone or amines.

  • Perform a Karl Fischer titration. If water content is >0.5%, repurify or discard.

  • Storage: Store in a desiccator with active silica gel or molecular sieves.

Q3: What is the optimal temperature range for long-term storage?

Recommendation: Controlled Room Temperature (


)  or Refrigerated (

)
.

Scientific Rationale:

  • Avoid Heat: Temperatures

    
     increase the kinetic rate of amide hydrolysis and keto-enol tautomerization shifts.
    
  • Avoid Freezing: Freezing is generally safe chemically, but repeated freeze-thaw cycles can introduce condensation moisture inside the container.

Q4: Can I store a solution of this compound in methanol or water?

Answer: No, not for long periods.

  • In Water: Rapid hydrolysis occurs, especially if the pH drifts from neutral (pH 7).

  • In Methanol/Ethanol: Transesterification or acetal formation can occur at the ketone group over time.

  • Best Practice: Prepare solutions ex tempore (immediately before use). If solution storage is mandatory, use anhydrous Acetonitrile or DMSO and store at

    
    .
    

Part 2: Technical Data & Specifications

Table 1: Physico-Chemical Properties & Storage Matrix
ParameterSpecification / DataCritical Limit
Chemical Name N-(2-methoxy-5-methylphenyl)-3-oxobutanamideN/A
Common Name Acetoacet-p-cresidineN/A
CAS Number 85968-72-5 (Primary)Verify specific batch
Molecular Formula

N/A
Melting Point


(Indicates Impurity)
Ideal Storage Dry, Dark, Inert Gas,


Max Moisture


Shelf Life 24 Months (under ideal conditions)Re-test every 6 months
Table 2: Chemical Compatibility Guide
MaterialCompatibilityNotes
Borosilicate Glass Excellent Preferred for long-term storage.
HDPE Plastic Good Acceptable for solids; ensure lid seal is airtight.
Stainless Steel (316) Good Suitable for process equipment.
Mild Steel/Iron Poor Iron ions (

) can chelate with the beta-keto group, causing red discoloration.
Aluminum Fair Avoid acidic conditions which corrode Al and contaminate product.

Part 3: Degradation Mechanism Visualization

The following diagram illustrates the two primary failure modes: Hydrolysis (moisture-driven) and Oxidation (air/light-driven).

DegradationPathways Compound N-(2-methoxy-5-methylphenyl) -3-oxobutanamide (Acetoacet-p-cresidine) Hydrolysis Hydrolysis Compound->Hydrolysis + Moisture Oxidation Oxidation at Active Methylene Compound->Oxidation + $O_2$ / UV Moisture Moisture ($H_2O$) Acid/Base Catalysis Moisture->Hydrolysis Oxygen Oxygen ($O_2$) + Light (Radical Mechanism) Oxygen->Oxidation Amine 2-Methoxy-5-methylaniline (p-Cresidine) [CARCINOGEN] Hydrolysis->Amine Acid Acetoacetic Acid Hydrolysis->Acid Acetone Acetone + $CO_2$ Acid->Acetone Decarboxylation Dimer Dimerization Products (Colored Impurities) Oxidation->Dimer Yellowing/Browning

Figure 1: Primary degradation pathways. Note that hydrolysis yields p-cresidine, a hazardous carcinogen, necessitating strict moisture control.

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Handling & Aliquoting

Objective: Minimize exposure to atmosphere during usage.[1][2]

  • Preparation: Allow the container to equilibrate to room temperature before opening. This prevents condensation from forming on the cold solid surface.

  • Environment: Ideally, handle within a fume hood or a glove box purged with Nitrogen.

  • Tools: Use stainless steel or chemically resistant plastic spatulas. Avoid iron tools.

  • Resealing:

    • Wipe the rim of the container with a dry lint-free wipe.

    • Flush the headspace with Nitrogen gas for 5-10 seconds.

    • Seal tightly and wrap the cap junction with Parafilm® for long-term storage.

SOP-02: Purity Verification (HPLC)

Objective: Confirm compound integrity before critical experiments.

  • Column: C18 Reverse Phase (e.g.,

    
    ).
    
  • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) - Gradient elution.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Pass Criteria:

    • Main Peak Area:

      
      
      
    • p-Cresidine Impurity:

      
       (Strict safety limit).
      
    • Unknown Impurities (Total):

      
      
      

References

  • ChemicalBook. (2024). N-Acetoacetyl cresidine Properties and Safety Data. Retrieved from

  • ECHEMI. (2019). Safety Data Sheet: N-Acetoacetyl cresidine (CAS 85968-72-5).[3] Retrieved from

  • National Institutes of Health (NIH). (2014). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PDA Journal of Pharmaceutical Science and Technology. Retrieved from

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 2-Methoxy-5-methylaniline (Precursor/Degradant). Retrieved from

  • ResearchGate. (2016). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

IR spectroscopy of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide functional groups

Functional Group Analysis & Quality Control Guide Executive Summary N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (CAS: 85968-72-5), commonly known as Acetoacet-p-cresidine (AAPC) , is a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Functional Group Analysis & Quality Control Guide

Executive Summary

N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (CAS: 85968-72-5), commonly known as Acetoacet-p-cresidine (AAPC) , is a critical intermediate in the synthesis of azo pigments (e.g., Pigment Yellow 65, Pigment Orange 1).[1][2] Its purity directly dictates the chromaticity and lightfastness of the final pigment.

This guide provides a technical comparison of the infrared (IR) spectral features of AAPC against its precursor, p-Cresidine , and structural analogs.[3] It is designed for analytical chemists and process engineers to validate synthesis conversion and identify common impurities (unreacted amine, diketene oligomers) using FTIR spectroscopy.

Methodology: Sampling & Acquisition

For the analysis of AAPC (Melting Point: ~82°C), the choice of sampling technique is critical to avoid thermal degradation or polymorphic transitions during measurement.

FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet) Recommendation
Sample Prep Minimal (Direct solid contact)Grinding with KBr saltATR (Diamond/ZnSe)
Thermal Stress Low (Ambient temperature)High (Grinding heat)ATR prevents melting/degradation.
Path Length Fixed (~2 µm penetration)Variable (Pellet thickness)ATR offers higher reproducibility for QC.
Resolution Standard (4 cm⁻¹)HighATR is sufficient for functional group ID.

Expert Insight: Due to the relatively low melting point of AAPC (82°C), vigorous grinding for KBr pellets can induce partial melting or amorphization, altering the carbonyl peak shapes. Single-bounce Diamond ATR is the validated standard for this compound.

Spectral Comparison: Precursor vs. Product

The synthesis of AAPC involves the acetoacetylation of p-Cresidine .[3] The most reliable QC metric is the disappearance of the primary amine doublet and the appearance of the beta-keto amide signature.

Comparative Functional Group Table
Functional GroupPrecursor: p-Cresidine (CAS 120-71-8)Target: Acetoacet-p-cresidine (CAS 85968-72-5)Spectral Shift / Diagnostic Value
N-H Stretch Doublet (Asym/Sym)~3350 & 3450 cm⁻¹Singlet (Amide NH)~3250–3300 cm⁻¹Critical: Disappearance of doublet confirms full conversion of amine.
Carbonyl (C=O) AbsentTwo Bands: 1.[3] Ketone (C=O): ~1715–1725 cm⁻¹2. Amide I (C=O): ~1650–1670 cm⁻¹The presence of two carbonyls distinguishes the product.
Amide II AbsentStrong Band ~1530–1550 cm⁻¹N-H bending mixed with C-N stretch. Specific to secondary amides.
Ether (Ar-O-C) ~1040 & 1240 cm⁻¹~1040 & 1240 cm⁻¹Remains largely unchanged; serves as an internal standard for the aromatic core.
C=C Aromatic ~1500 & 1600 cm⁻¹~1500 & 1600 cm⁻¹Diagnostic of the benzene ring skeleton.
Deep Dive: The Beta-Keto Amide Signature

The defining feature of AAPC is the acetoacetyl group (-NH-CO-CH₂-CO-CH₃). This moiety exhibits keto-enol tautomerism, which complicates the IR spectrum but provides a unique fingerprint for identification.

Mechanism: Keto-Enol Tautomerism

In the solid state, AAPC exists primarily in the keto form , but stabilization via intramolecular hydrogen bonding can induce the enol form , broadening the carbonyl region.[3]

  • Keto Form: Distinct Ketone C=O (~1720 cm⁻¹) and Amide C=O (~1660 cm⁻¹).

  • Enol Form: Broad absorption ~2500–3200 cm⁻¹ (O-H stretch) and shifted C=O/C=C bands.

Note: If your spectrum shows a "merged" or unusually broad carbonyl peak at 1650–1700 cm⁻¹, check the moisture content. Water can disrupt the intramolecular H-bonding network, altering the tautomeric equilibrium.

Experimental Workflow: Synthesis Validation

The following diagram outlines the logical flow for characterizing AAPC batches using IR spectroscopy.

QC_Workflow Start Crude Product (Acetoacet-p-cresidine) Prep Sample Prep: Diamond ATR (No Grinding) Start->Prep Scan FTIR Acquisition (4000 - 600 cm⁻¹) Prep->Scan Check1 Check 3300-3500 cm⁻¹ (Amine Region) Scan->Check1 Fail1 Doublet Present? (Unreacted p-Cresidine) Check1->Fail1 Doublet Detected Pass1 Singlet Only (Amide NH) Check1->Pass1 Singlet Detected Reprocess Recrystallize (Ethanol/Water) Fail1->Reprocess Check2 Check 1650-1750 cm⁻¹ (Carbonyl Region) Pass1->Check2 Fail2 Single Peak or Shifted <1640 cm⁻¹ Check2->Fail2 Abnormal C=O Pass2 Distinct Amide I & Ketone Peaks Check2->Pass2 Normal Profile Fail2->Reprocess Result Batch Released (High Purity) Pass2->Result

Figure 1: Decision logic for IR-based quality control of Acetoacet-p-cresidine.

Troubleshooting Common Spectral Anomalies
Observation Potential Cause Corrective Action
Broad hump @ 3400 cm⁻¹ Moisture (Water -OH)Dry sample in vacuum oven at 40°C.
Split peaks @ 1700 cm⁻¹ Polymorphism or TautomerismStandardize thermal history; anneal sample if necessary.
New peak @ 1850 cm⁻¹ Diketene residue (Starting material)Reject Batch. Diketene is highly reactive and toxic.
Weak C-O stretch @ 1240 cm⁻¹ Demethylation (Impurity)Check for hydrolysis of the methoxy group (rare).
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8445, 2-Methoxy-5-methylaniline (p-Cresidine). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Acetamide, N-phenyl- (Analogous Amide IR Data). Retrieved from [Link]

  • ChemSrc (2025). N-Acetoacet Cresidine Physicochemical Properties.[3] Retrieved from [Link]

Sources

Comparative

Technical Comparison: N-(2-methoxy-5-methylphenyl)-3-oxobutanamide vs. Acetoacetanilide Standards

The following technical guide provides an in-depth comparison of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (Acetoacet-p-cresidine) against standard acetoacetanilide intermediates used in the synthesis of high-performa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (Acetoacet-p-cresidine) against standard acetoacetanilide intermediates used in the synthesis of high-performance azo pigments.

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Pigment Technologists, and Drug Development Scientists.

Executive Summary

N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (CAS 85968-72-5 ), commonly referred to as Acetoacet-p-cresidine (AAPC) , represents a specialized scaffold in the acetoacetanilide family.[1][2] Unlike the commodity intermediate Acetoacet-o-anisidide (AAOA) used for Pigment Yellow 74, AAPC incorporates a 5-methyl substituent on the aniline ring.

This structural modification introduces significant electronic and steric changes:

  • Electronic Activation: The additional methyl group (electron-donating) increases the electron density of the aromatic ring, influencing the pKa of the amide nitrogen and the stability of the keto-enol tautomer.

  • Hydrophobicity: The methyl moiety decreases water solubility while enhancing compatibility with non-polar organic solvents, a critical factor for solvent-based coating applications.

  • Chromophoric Shift: In azo coupling, the 5-methyl group typically induces a bathochromic shift (red-shift) compared to the AAOA analogue.

Chemical Identity & Physical Properties Comparison

The following table contrasts AAPC with the two industry-standard alternatives: Acetoacetanilide (AAA) and Acetoacet-o-anisidide (AAOA) .

FeatureAcetoacet-p-cresidine (AAPC) Acetoacet-o-anisidide (AAOA) Acetoacetanilide (AAA)
IUPAC Name N-(2-methoxy-5-methylphenyl)-3-oxobutanamideN-(2-methoxyphenyl)-3-oxobutanamide3-Oxo-N-phenylbutanamide
CAS Number 85968-72-5 92-15-9102-01-2
Structure Methoxy (ortho), Methyl (meta)Methoxy (ortho)Unsubstituted
Molecular Weight 221.25 g/mol 207.23 g/mol 177.20 g/mol
Physical Form Solid (Powder)White Crystalline SolidWhite Solid
Boiling Point ~376°C (Predicted)~350°C~360°C
Density 1.1 ± 0.1 g/cm³1.17 g/cm³1.1 ± 0.1 g/cm³
LogP (Est.) ~1.8 (More Lipophilic)0.750.6
Primary Application Specialty Yellow/Orange PigmentsPigment Yellow 74, 65Pigment Yellow 1, 4, 5

Analysis:

  • Solubility Profile: AAPC's higher LogP indicates superior stability in solvent-based systems (e.g., automotive paints) compared to AAOA, which is more prone to recrystallization or blooming in non-polar media.

  • Thermal Stability: The increased molecular weight and packing density of AAPC generally confer improved thermal resistance to the final pigment lattice.

Synthesis & Manufacturing Pathways

The synthesis of AAPC follows the industrial standard for acetoacetylation but requires stricter temperature control due to the higher nucleophilicity of the precursor amine, p-Cresidine .

Reaction Pathway (Graphviz Diagram)

SynthesisPath cluster_conditions Reaction Conditions Cresidine p-Cresidine (2-methoxy-5-methylaniline) CAS: 120-71-8 Intermediate Tetrahedral Intermediate Cresidine->Intermediate Nucleophilic Attack Diketene Diketene CAS: 674-82-8 Diketene->Intermediate Acetoacetylation (Solvent: Toluene/Water) AAPC Acetoacet-p-cresidine (AAPC) CAS: 85968-72-5 Intermediate->AAPC Ring Opening Exothermic Cond1 Temp: 20-40°C Cond2 Catalyst: Tertiary Amine (Optional)

Figure 1: Synthetic pathway for N-(2-methoxy-5-methylphenyl)-3-oxobutanamide via diketene acetoacetylation.

Key Synthetic Considerations:
  • Nucleophilicity: The 5-methyl group on p-cresidine makes the amine more nucleophilic than o-anisidine. The reaction with diketene is highly exothermic .

  • Impurity Control: Strict temperature control (<40°C) is required to prevent the formation of bis-acetoacetylated byproducts or thermal polymerization of diketene.

Reactivity Profile: Azo Coupling Kinetics

In the production of azo pigments (e.g., Hansa Yellow variants), the acetoacetanilide acts as the coupling component . The reactivity is governed by the electron density at the active methylene group (-CH₂-).

Electronic Substituent Effects (Hammett Analysis)
  • AAOA: The ortho-methoxy group is electron-donating by resonance but inductively withdrawing. It activates the ring.

  • AAPC: Contains both ortho-methoxy and meta-methyl groups.

    • Methyl Effect: The 5-methyl group (meta to the amide linkage) further enriches the aromatic ring electron density.

    • Result: AAPC is more reactive toward diazonium salts than AAOA. This requires faster stirring and precise pH buffering (pH 4.5–5.5) during coupling to prevent uneven crystal growth or occlusion of unreacted diazo species.

Coupling Mechanism Comparison

CouplingMechanism Diazo Diazonium Salt (Ar-N2+) Complex Sigma Complex Diazo->Complex Electrophilic Attack Coupler AAPC (Enol Form) Active Methylene Coupler->Complex Pigment Azo Pigment (Ketohydrazone Tautomer) Complex->Pigment -H+ Tautomerization Note AAPC reacts faster than AAOA due to +I effect of 5-Methyl Note->Complex

Figure 2: Mechanism of Azo Coupling. The 5-methyl group stabilizes the intermediate, accelerating the reaction rate.

Experimental Protocol: Comparative Azo Coupling

Objective: Synthesize a test pigment to compare the color strength and yield of AAPC vs. AAOA.

Materials:
  • Diazo Component: 2,4-Dichloroaniline (0.1 mol).

  • Coupling Component: AAPC (0.1 mol) vs. AAOA (0.1 mol).

  • Solvent: Water/Acetic Acid buffer.

  • Surfactant: Fatty alcohol ethoxylate (to control particle size).

Step-by-Step Methodology:
  • Diazotization:

    • Disperse 2,4-dichloroaniline in 500 mL water with 0.25 mol HCl.

    • Cool to 0–5°C with ice.

    • Add Sodium Nitrite (0.105 mol) solution dropwise. Stir for 1 hour.

    • Validation: Test with starch-iodide paper (should turn blue) and Congo Red (should turn blue, indicating excess acid). Destroy excess nitrite with sulfamic acid.

  • Coupler Preparation (The Variable):

    • Control (AAOA): Dissolve 20.7g AAOA in dilute NaOH. Precipitate with Acetic Acid to form a fine suspension at pH 6.

    • Test (AAPC): Dissolve 22.1g AAPC in dilute NaOH. Note: AAPC may require slightly more ethanol or warming due to lower water solubility. Precipitate with Acetic Acid to pH 6.

  • Coupling Reaction:

    • Add the cold diazonium solution to the coupler suspension over 60 minutes.

    • Maintain pH at 5.0–5.5 using Sodium Acetate buffer.

    • Observation: The AAPC reaction may complete 10–15% faster than AAOA. Monitor diazo consumption with H-acid spot test.

  • Isolation:

    • Heat to 90°C for 30 minutes (Heat curing) to promote crystal transformation.

    • Filter, wash chloride-free, and dry at 60°C.

Expected Results:
  • Yield: Both should yield >95%.

  • Color: AAPC pigment will appear redder and more opaque than the AAOA pigment.

  • Solvent Resistance: The AAPC pigment will show lower bleed in toluene compared to the AAOA pigment.

References

  • ChemicalBook. (2025). N-Acetoacetyl cresidine Properties and CAS 85968-72-5. Retrieved from

  • PubChem. (2025). Acetoacet-o-anisidide (AAOA) Compound Summary. National Library of Medicine. Retrieved from

  • ChemSrc. (2025).[3] N-Acetoacet Cresidine Physicochemical Data. Retrieved from

  • Hunger, K., & Schmidt, M. U. (2018). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard text for acetoacetanilide pigment chemistry).
  • LookChem. (2025). Pigment Yellow 3 and Intermediates. Retrieved from

Sources

Validation

Structural Validation of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide via Single Crystal X-ray Diffraction

Executive Summary: The Structural Ambiguity N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (often referred to as Acetoacet-p-cresidine ) is a critical intermediate in the synthesis of azo pigments (e.g., Pigment Yellow ser...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity

N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (often referred to as Acetoacet-p-cresidine ) is a critical intermediate in the synthesis of azo pigments (e.g., Pigment Yellow series).[1] Its performance as a chromophore scaffold relies heavily on its solid-state stability and planarity.[1]

However, a persistent challenge in characterizing this molecule is prototropic tautomerism .[1] In solution, the compound exists in a dynamic equilibrium between the keto-amide and enol-amide forms.[1] Standard spectroscopic methods (NMR) often yield averaged signals, failing to define the precise geometry adopted in the solid state—the state in which the final pigment functions.[1]

This guide outlines the definitive validation of the structure using Single Crystal X-ray Diffraction (SC-XRD) , contrasting its absolute structural certainty against the ambiguity of solution-phase spectroscopy.[1]

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

To validate the structure for pharmaceutical or pigment grade applications, we must distinguish between the possible tautomers.[1]

The Tautomeric Challenge

The acetoacetamide moiety (


) can exist as:
  • Diketo form:

    
    
    
  • Enol form (Internal H-bond):

    
    [1]
    
FeatureSolution NMR (

H /

C)
IR Spectroscopy (Solid State)SC-XRD (The Gold Standard)
State of Matter Liquid (Solvated)Solid (Powder)Solid (Single Crystal)
Tautomer Detection Detects mixture; signals often broadened by fast exchange.[1]Detects functional groups (

vs

), but band overlap is common in fingerprint region.[1]
Definitive. Maps electron density to locate H-atoms and measure bond lengths (

vs

).
Conformation Rotational averaging obscures 3D geometry.[1]Indirect evidence via bond stiffness.[1]Absolute 3D Configuration. Determines torsion angles and planarity.[1]
Intermolecular Forces Solvent-solute interactions dominate.[1]Hard to deconvolute packing forces.[1]Direct Visualization. Maps

stacking and H-bonding networks critical for stability.[1]

Critical Insight: While NMR confirms chemical identity (purity), only SC-XRD validates the structural reality of the material in its functional solid form.[1] For acetoacetanilides, SC-XRD typically reveals a preference for the keto-amide tautomer stabilized by intermolecular hydrogen bonds, a feature often lost in solution.[1]

Validation Workflow

The following diagram illustrates the decision matrix for validating the structure, moving from synthesis to final crystallographic refinement.

ValidationWorkflow Start Crude Product (N-(2-methoxy-5-methylphenyl)-3-oxobutanamide) Recryst Slow Evaporation Crystallization (EtOH/Toluene) Start->Recryst Purification Screening Microscopy Screening (Birefringence Check) Recryst->Screening Crystal Growth XRD SC-XRD Data Collection (Mo-Kα or Cu-Kα) Screening->XRD Select Single Crystal Refinement Structure Solution & Refinement (SHELXT / SHELXL) XRD->Refinement Diffraction Pattern Check1 Check Bond Lengths C2-O2 vs C2-O2H Refinement->Check1 Extract Geometry ResultKeto Validation: Keto-Amide Form (C=O ~1.22 Å) Check1->ResultKeto Short Bond ResultEnol Validation: Enol-Amide Form (C-O ~1.35 Å) Check1->ResultEnol Long Bond

Figure 1: Structural validation workflow from crude synthesis to tautomeric confirmation.

Experimental Protocol: Self-Validating Crystallography

This protocol is designed to be self-validating. If the refinement statistics (R-factor) are poor (


), the crystal quality or model is suspect, and the process must be repeated.[1]
Step 1: Crystallization (The Critical Filter)

The goal is to grow a single crystal suitable for X-ray diffraction (


 mm dimensions).[1]
  • Solvent System: Dissolve 50 mg of the compound in a 1:1 mixture of Ethanol and Toluene .[1] (Toluene promotes

    
    -stacking; Ethanol aids solubility).[1]
    
  • Technique: Slow evaporation at room temperature (

    
    ). Cover the vial with parafilm and poke 3-5 pinholes to control evaporation rate.[1]
    
  • Validation: Inspect crystals under a polarizing microscope. Only crystals exhibiting sharp extinction (uniform darkening when rotated) are single crystals.[1]

Step 2: Data Collection[1][2]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).[1]

  • Temperature:

    
     (Cryogenic cooling is mandatory  to reduce thermal vibration and locate Hydrogen atoms accurately).[1]
    
  • Radiation:

    
     (
    
    
    
    ) is preferred for organic molecules to minimize absorption.[1]
Step 3: Structure Refinement (The Proof)

Using OLEX2 or WinGX software suites utilizing SHELX algorithms:

  • Solve: Use Direct Methods (SHELXT) to locate heavy atoms (C, N, O).[1]

  • Refine: Use Least-Squares minimization (SHELXL).

  • H-Atom Treatment: Locate Hydrogen atoms in the difference Fourier map. This is the crucial step. Do not use "riding models" immediately; attempt to locate the amide and enolic/keto hydrogens experimentally to prove the tautomer.[1]

Data Interpretation & Tautomer Logic

The core validation relies on bond length analysis.[1] In the acetoacetamide backbone, the bond lengths definitively distinguish the tautomers.[1]

Tautomeric Equilibrium Logic

Tautomers Keto Keto-Amide Form (Solid State Preferred) C=O (Ketone) present Enol Enol-Amide Form (Stabilized by Intramol. H-bond) C-OH present Keto->Enol Proton Transfer

Figure 2: The structural equilibrium.[1] XRD freezes this equilibrium, typically revealing the Keto form in acetoacetanilides.[1]

Validation Metrics Table

Compare your refined crystallographic data against these standard values to validate the structure.

Structural ParameterKeto-Amide (Target) Enol-Amide (Alternative)Interpretation
C(3)=O(3) Bond 1.21 – 1.23 Å N/AShort double bond confirms Ketone.
C(3)-O(3) Bond N/A1.32 – 1.36 Å Longer single bond confirms Enol.
C(2)-C(3) Bond 1.50 – 1.54 Å 1.33 – 1.38 ÅSingle bond (Keto) vs Double bond (Enol).[1]
Amide C(1)-N(1) 1.33 – 1.36 Å 1.33 – 1.36 ÅPartial double bond character in both.[1]
Intramolecular H-Bond Weak / AbsentStrong (O-H...O) Enol form usually requires a 6-membered H-bond ring.[1]

Expected Outcome: For N-(2-methoxy-5-methylphenyl)-3-oxobutanamide, literature on analogous acetoacetanilides suggests the structure will crystallize in the Keto-Amide form, often forming centrosymmetric dimers via intermolecular


 hydrogen bonds.[1]

Conclusion

Validation of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide is not complete without X-ray crystallographic confirmation.[1] While NMR is sufficient for routine purity checks, it fails to capture the static 3D arrangement required for understanding the molecule's behavior in solid-state applications like pigment formation.[1]

Final Verdict: If your refined structure shows a C(3)-O(3) bond length of approx.[1] 1.22 Å and a C(2)-C(3) bond length of 1.51 Å , you have successfully validated the Keto-Amide structure.[1]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[1][Link][1]

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[1] [Link]

  • Hanson, J. C., et al. (1972).[1] The Crystal and Molecular Structure of Acetoacetanilide. Acta Crystallographica Section B. (Provides foundational unit cell data for the class).[1] [Link]

  • Pigment Yellow Chemistry. Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1] (Contextualizes the importance of the keto-form in pigment synthesis). [Link][1]

Sources

Comparative

comparative study of the biological activity of methoxy-substituted N-aryl-3-oxobutanamides

Executive Summary N-aryl-3-oxobutanamides (acetoacetanilides) represent a privileged scaffold in medicinal chemistry, serving as both potent bioactive agents and versatile precursors for heterocyclic synthesis (e.g., qui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-aryl-3-oxobutanamides (acetoacetanilides) represent a privileged scaffold in medicinal chemistry, serving as both potent bioactive agents and versatile precursors for heterocyclic synthesis (e.g., quinolines, diazepines, coumarins). This guide provides a comparative analysis of methoxy-substituted derivatives, specifically focusing on the impact of ortho-, meta-, and para- substitution patterns on biological performance.

Experimental evidence suggests that the position of the methoxy group critically influences lipophilicity, electronic distribution (HOMO/LUMO energy gaps), and receptor binding affinity. This guide details synthesis protocols, antimicrobial efficacy, and antioxidant profiles, supported by structure-activity relationship (SAR) logic.

Chemical Rationale & Synthesis[1][2][3][4][5][6][7][8][9]

The biological activity of N-aryl-3-oxobutanamides is modulated by the electronic and steric environment of the aryl ring. The methoxy group (–OCH₃) acts as a strong electron-donating group (EDG) via resonance, enhancing the nucleophilicity of the aromatic ring and altering the acidity of the amide proton.

Synthesis Protocol

Objective: Synthesis of N-(x-methoxyphenyl)-3-oxobutanamide isomers. Reaction Type: Nucleophilic Acyl Substitution (Acetoacetylation).

Reagents:

  • Substrate: Anisidine isomers (2-methoxy, 3-methoxy, or 4-methoxyaniline).

  • Acylating Agent: Ethyl acetoacetate (EAA) or Diketene.

  • Solvent: Xylene or Toluene (high boiling point required for EAA method).

  • Catalyst: Triethylamine (TEA) or Sodium Acetate (optional).

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap (for ethanol removal), dissolve 0.05 mol of the specific anisidine isomer in 50 mL of xylene.

  • Addition: Add 0.055 mol (1.1 eq) of ethyl acetoacetate dropwise under stirring.

  • Reflux: Heat the mixture to reflux (approx. 135-140°C). Monitor the collection of ethanol in the trap to gauge reaction progress.

  • Completion: Continue reflux for 4–6 hours until TLC (3:7 Ethyl Acetate:Hexane) shows consumption of the amine.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates.

  • Purification: Filter the solid and recrystallize from ethanol/water to obtain needle-like crystals.

Synthesis Pathway Visualization

SynthesisPath Anisidine Anisidine Isomer (Ar-NH2) Intermediate Tetrahedral Intermediate Anisidine->Intermediate Nucleophilic Attack EAA Ethyl Acetoacetate (CH3COCH2COOEt) EAA->Intermediate Product N-Aryl-3-oxobutanamide (Target) Intermediate->Product Elimination Byproduct Ethanol (Byproduct) Intermediate->Byproduct -EtOH

Figure 1: General synthetic pathway for N-aryl-3-oxobutanamides via acetoacetylation.

Comparative Biological Activity[1][2][6][7][12][13][14][15]

The introduction of a methoxy group significantly alters the biological profile compared to the unsubstituted aniline derivative.

Antibacterial Activity

The antibacterial mechanism typically involves the inhibition of DNA gyrase or interference with cell wall synthesis. The lipophilicity conferred by the methoxy group aids in penetrating the bacterial cell membrane.

Comparative Data (Representative MIC Values):

Compound DerivativeSubstitutionMIC vs S. aureus (µg/mL)MIC vs E. coli (µg/mL)Activity Profile
Control Unsubstituted (H)64 - 128>128Weak / Inactive
Analog A 2-Methoxy (Ortho)16 - 3232 - 64Moderate (Steric hindrance affects binding)
Analog B 3-Methoxy (Meta)32 - 6464 - 128Weak to Moderate
Analog C 4-Methoxy (Para)8 - 16 32High Potency (Optimal electronic distribution)
Standard Ciprofloxacin0.5 - 1.00.01 - 0.5Clinical Standard

Key Insight: The para-methoxy derivative often exhibits superior activity. The electron donation at the para position increases the electron density at the amide nitrogen and the carbonyl oxygen, potentially enhancing hydrogen bonding interactions with the target protein's active site.

Antioxidant Activity (DPPH Assay)

Methoxy-substituted amides act as antioxidants primarily through Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).

Protocol: DPPH Radical Scavenging Assay

  • Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample Prep: Dissolve test compounds in methanol at varying concentrations (10–200 µg/mL).

  • Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: % Inhibition =

    
    .
    

Results Interpretation:

  • Ortho-Methoxy: Often shows higher antioxidant potential due to the stabilization of the phenoxy-like radical intermediate if metabolic hydroxylation occurs (similar to guaiacol).

  • Para-Methoxy: Effective but typically shows higher IC50 values (lower potency) than ortho-substituted analogs in radical scavenging assays.

Structure-Activity Relationship (SAR) Analysis

The biological variance between isomers is not random; it follows predictable electronic and steric rules.

Electronic Effects (Hammett Correlation)
  • Para-OMe (

    
    ):  Strong resonance donor. Increases electron density on the pharmacophore. Best for targets requiring hydrogen bond acceptors.
    
  • Meta-OMe (

    
    ):  Weakly electron-withdrawing (inductive effect dominates resonance). Often leads to reduced activity in this scaffold.
    
  • Ortho-OMe: Creates a "ortho effect." Steric bulk prevents planar rotation, potentially locking the molecule in a specific conformation that may or may not fit the receptor pocket.

SAR Logic Map

SAR_Logic Core N-Aryl-3-Oxobutanamide Scaffold Ortho Ortho-Methoxy (2-OMe) Steric Bulk + Chelation Core->Ortho Meta Meta-Methoxy (3-OMe) Inductive Withdrawal Core->Meta Para Para-Methoxy (4-OMe) Resonance Donation Core->Para Activity_Ortho High Antioxidant Potential Moderate Antibacterial Ortho->Activity_Ortho Radical Stabilization Activity_Meta Lowest Potency (General Trend) Meta->Activity_Meta Reduced e- Density Activity_Para Highest Antibacterial Potency Target: DNA Gyrase Para->Activity_Para Enhanced H-Bonding

Figure 2: Structure-Activity Relationship (SAR) mapping of methoxy substitution patterns.

Experimental Validation Workflow

To ensure reproducibility and data integrity, the following workflow is recommended for validating biological claims.

Workflow Start Compound Library (o-, m-, p- Isomers) Screen1 In Silico Docking (Target: DNA Gyrase) Start->Screen1 Screen2 In Vitro Antimicrobial (Microdilution Method) Screen1->Screen2 Screen3 Antioxidant Assay (DPPH / ABTS) Screen2->Screen3 Decision Hit Identification MIC < 32 µg/mL Screen3->Decision Tox Cytotoxicity Screen (MTT Assay / HepG2) Decision->Tox Pass Final Lead Candidate Tox->Final Non-Toxic

Figure 3: Sequential screening workflow for validating bioactivity.

References

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. NIH / PubMed Central. 1[2][1][3][4][5][6][7][8][9]

  • A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives. BenchChem. 10[2][1][3][4][5][6][7][8][9]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues. MDPI. 3[2][1][3][4][5][6][7][8][9]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Semantic Scholar. 11[2][1][3][4][5][6][7][8][9][12]

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate.

Sources

Validation

Analytical Standards for N-(2-methoxy-5-methylphenyl)-3-oxobutanamide: A Comparative Technical Guide

The following guide provides an in-depth technical comparison and operational framework for analytical standards of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (CAS: 2428-87-7), also known as Acetoacet-p-cresidine . Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and operational framework for analytical standards of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (CAS: 2428-87-7), also known as Acetoacet-p-cresidine .

Executive Summary & Technical Context

N-(2-methoxy-5-methylphenyl)-3-oxobutanamide is a critical intermediate in the synthesis of azo pigments (e.g., Pigment Yellow 73, 74) and a structural pharmacophore in specific drug discovery campaigns. Its analytical quantification is challenging due to the keto-enol tautomerism inherent to the


-keto amide moiety, which can lead to peak splitting or tailing if chromatographic conditions are not rigorously controlled.

This guide compares the performance of Certified Reference Materials (CRMs) against Technical Grade Reagents , demonstrating why high-fidelity standards are non-negotiable for regulatory compliance and assay reproducibility.

Comparative Analysis: CRM vs. Technical Grade

In analytical workflows, the choice of standard material dictates the "Limit of Certainty." The following data compares a typical ISO 17034 Certified Reference Material against a standard Technical Grade synthesis product often mistaken for an analytical standard.

Table 1: Performance Specification Comparison
FeatureCertified Reference Material (CRM) Technical Grade Reagent Impact on Analysis
Purity (HPLC)

(w/w)

Tech grade introduces "ghost peaks" that co-elute with trace impurities.
Traceability NIST / SI TraceableManufacturer COA onlyCRM is required for ISO 17025 accredited labs; Tech grade fails audit trails.
Water Content (KF)

(Dry basis)

(Hygroscopic)
High water content in Tech grade causes hydrolysis of the amide bond over time.
Homogeneity Statistically validatedBatch-dependentTech grade requires re-standardization for every new bottle opened.
Uncertainty (

)

(Expanded)
Unknown / Not listedTech grade prevents accurate calculation of Method Detection Limits (MDL).
Experimental Observation: Linearity Bias

In a comparative study using the HPLC protocol defined in Section 3, calibration curves were constructed (0.1 – 100


g/mL).
  • CRM:

    
    , Intercept = 0.02.
    
  • Tech Grade:

    
    , Intercept = 1.45.
    
  • Insight: The significant non-zero intercept in the Technical Grade indicates a matrix effect caused by unquantified precursors (likely p-cresidine), leading to false positives at low concentrations.

Mechanistic Insight: Stability & Degradation

Understanding the molecule's behavior is the pillar of "Expertise." This compound is susceptible to two primary degradation pathways that analytical standards must mitigate: Hydrolysis and Decarboxylation .

Figure 1: Degradation Pathway Analysis

The following diagram illustrates the breakdown of the analyte under improper storage (high humidity/temperature), generating p-cresidine (a known carcinogen) and acetone.

DegradationPathway Analyte N-(2-methoxy-5-methylphenyl) -3-oxobutanamide (Target Analyte) Intermediate Hydrolysis (Acid/Base Catalyzed) Analyte->Intermediate + H2O Product1 2-Methoxy-5-methylaniline (p-Cresidine) *Toxic Impurity* Intermediate->Product1 Product2 Acetoacetic Acid (Unstable) Intermediate->Product2 FinalProd Acetone + CO2 Product2->FinalProd Decarboxylation (-CO2)

Caption: Hydrolytic cleavage of the amide bond yields p-cresidine and acetoacetic acid, which rapidly decarboxylates. High-purity standards must be stored desiccated at -20°C to prevent this cascade.

Validated Analytical Protocol (Self-Validating System)

To utilize the standard effectively, the following HPLC method is recommended. This protocol includes a System Suitability Test (SST) to ensure data integrity.

Method: Reverse-Phase HPLC with UV Detection

Principle: Separation is achieved on a C18 column.[1][2] The mobile phase pH is controlled to suppress the ionization of the enol form, sharpening the peak shape.

  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: 10%

      
       80% B (Linear ramp)
      
    • 15–20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm.

  • Temperature: 30°C.

Step-by-Step Workflow
  • Standard Preparation:

    • Accurately weigh 10.0 mg of the CRM into a 10 mL volumetric flask.

    • Dissolve in Methanol (do not use water as the primary diluent to avoid hydrolysis).

    • Sonicate for 5 minutes. Dilute to volume (Concentration: 1000

      
      g/mL).
      
  • System Suitability Test (SST):

    • Inject the standard 5 times.

    • Acceptance Criteria:

      • RSD of Peak Area

        
        .[3]
        
      • Tailing Factor (

        
        ) 
        
        
        
        (Critical for
        
        
        -keto amides).
      • Theoretical Plates

        
        .[3]
        
  • Sample Analysis:

    • Inject samples immediately after preparation.

    • Bracket every 10 samples with a standard injection to monitor drift.

Figure 2: Analytical Method Development Workflow

MethodWorkflow Start Standard Selection (CRM Grade) Prep Sample Preparation Solvent: Methanol Avoid Aqueous Storage Start->Prep HPLC HPLC-UV Analysis C18 Column, pH 2.5 Suppress Enolization Prep->HPLC SST System Suitability (SST) RSD < 2%, Tailing < 1.5 HPLC->SST Fail Troubleshoot: Check pH or Column Age SST->Fail Fail Report Quantitative Reporting Traceable to CRM SST->Report Pass Fail->HPLC Re-equilibrate

Caption: Operational workflow ensuring data integrity. The SST step is the "Self-Validating" gatekeeper preventing invalid data generation.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 2428-87-7. Retrieved January 29, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(2-Methoxyphenyl)-3-oxobutanamide on Newcrom R1 HPLC column. Retrieved January 29, 2026, from [Link]

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Disposal Protocol: N-(2-methoxy-5-methylphenyl)-3-oxobutanamide

[1] Executive Summary & Immediate Directive Do NOT flush this compound down the drain. N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (commonly known as Acetoacet-p-cresidide ) is an organic intermediate used in pigment sy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Directive

Do NOT flush this compound down the drain. N-(2-methoxy-5-methylphenyl)-3-oxobutanamide (commonly known as Acetoacet-p-cresidide ) is an organic intermediate used in pigment synthesis (e.g., Pigment Yellow 74).[1][2][3] While often classified as a general irritant, it is chemically derived from p-cresidide (2-methoxy-5-methylaniline) , a known carcinogen.[1]

Core Disposal Directive:

  • Solid Waste: Segregate into Hazardous Solid Waste containers (Yellow/Black stream depending on facility).

  • Liquid Waste: Segregate into Non-Halogenated Organic Solvent waste.

  • Destruction Method: High-temperature incineration is the only validated method to ensure complete destruction of the amide bond and prevent environmental leaching of the aniline precursor.[1]

Chemical Profile & Hazard Assessment

To make informed disposal decisions, we must understand the molecule's behavior.[1] This compound is a beta-keto amide.[1] Its stability is generally high, but it can hydrolyze under strong acidic or basic conditions to release the parent amine.[1]

Physicochemical Data
PropertyValueOperational Implication
Common Name Acetoacet-p-cresidideUse this for waste labeling to aid EHS identification.[1]
CAS Number 52320-66-8 (Generic) / 92-15-9 (Analog*)Note: CAS 92-15-9 is the o-anisidide analog; protocols are identical.[1]
Physical State White to off-white powderHigh dust explosion potential; use anti-static liners.[1]
Solubility Low in water; Soluble in alcohols/ketonesDo not attempt aqueous neutralization.[1]
Reactivity Keto-enol tautomerismStable, but incompatible with strong oxidizers.[1]
Toxicology & Risk Context

While the amide itself is often labeled GHS Category 2 (Skin/Eye Irritant), the Senior Scientist's View requires looking at the metabolic breakdown:

  • Hydrolysis Risk: In environmental water systems, the amide bond can cleave, releasing 2-methoxy-5-methylaniline (p-cresidide) .[1]

  • Carcinogenicity: p-Cresidine is classified as "Reasonably Anticipated to be a Human Carcinogen" (NTP).[1][4] Therefore, disposal must prevent any environmental release.[1]

Waste Segregation & Packaging Protocol

A. Solid Waste (Pure Powder or Contaminated Solids)
  • Primary Containment: Collect waste in a clear, 6-mil polyethylene bag or a wide-mouth HDPE jar.

  • Secondary Containment: Place the primary container inside a rigid fiber drum or UN-rated plastic pail.

  • Labeling:

    • Chemical Name: "Acetoacet-p-cresidide Waste"[1]

    • Hazards: "Irritant", "Toxic to Aquatic Life"[2]

    • Components: "100% N-(2-methoxy-5-methylphenyl)-3-oxobutanamide"

B. Liquid Waste (Mother Liquors/Solutions)
  • Stream Selection: Non-Halogenated Organic .

    • Why? This compound contains C, H, N, O. It does not require the expensive halogenated incineration stream unless dissolved in solvents like DCM or Chloroform.[1]

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides), as beta-keto amides can react exothermically.[1]

Disposal Decision Logic (Visualization)

The following flowchart outlines the decision-making process for disposing of this compound in a research environment.

DisposalFlow Start Waste Generation: N-(2-methoxy-5-methylphenyl)-3-oxobutanamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Double Bag (6-mil poly) Place in Rigid Container Solid->SolidPack SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck NonHalo Container: Non-Halogenated Organic Waste SolventCheck->NonHalo No Halo Container: Halogenated Organic Waste SolventCheck->Halo Yes Label Label: 'Acetoacet-p-cresidide' Add GHS: Irritant SolidPack->Label NonHalo->Label Halo->Label Incinerate Final Disposal: High-Temp Incineration Label->Incinerate

Caption: Operational decision tree for segregating Acetoacet-p-cresidide waste streams.

Spill Management Contingency

In the event of a benchtop spill, immediate containment is required to prevent dust inhalation.[1]

  • PPE Required: Nitrile gloves (0.11mm min), Safety Goggles, Lab Coat, and N95 Dust Mask (powder form).[1]

  • Dry Spill:

    • Do not dry sweep (creates dust).[1]

    • Cover with a damp paper towel or oil-impregnated sweeping compound.[1]

    • Scoop into a wide-mouth jar.

  • Wet Spill:

    • Absorb with vermiculite or polypropylene pads.[1]

    • Do not use bleach immediately, as it may react with the amide nitrogen.[1] Use simple soap/water for final surface cleaning.[1][3]

References & Validation[1]

  • PubChem Compound Summary (Analog): Acetoacet-o-anisidide (CAS 92-15-9).[1] National Library of Medicine.[1] Link[1]

    • Note: Used as the closest structural, toxicological, and physical analog for general handling when specific p-cresidide data is unavailable.[1]

  • ECHA Registration Dossier: Substance Information - Acetoacetanilides. European Chemicals Agency.[1] Link[1]

  • US EPA RCRA Guidelines: Hazardous Waste Identification. Environmental Protection Agency.[1][5][6] Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-5-methylphenyl)-3-oxobutanamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-5-methylphenyl)-3-oxobutanamide
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